molecular formula C6H14OS2Sn B12644163 2-((Butylthioxostannyl)thio)ethanol CAS No. 84864-54-0

2-((Butylthioxostannyl)thio)ethanol

Cat. No.: B12644163
CAS No.: 84864-54-0
M. Wt: 285.0 g/mol
InChI Key: QOKSKFRCALBLJC-UHFFFAOYSA-M
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Description

2-((Butylthioxostannyl)thio)ethanol, with the CAS Registry Number 84864-54-0 , is an organotin compound of interest in scientific research and development. Its molecular formula is identified as C6H14OS2Sn , and it has a calculated molecular weight of approximately 285.0 g/mol . The compound features a thioethanol group linked to a butylthioxostannyl moiety, which may lend itself to applications in catalytic systems or as a precursor in materials science and inorganic synthesis. The topological polar surface area (TPSA) of the molecule is computed to be 77.6 Ų . This product is intended for Research Use Only and is not designed for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

84864-54-0

Molecular Formula

C6H14OS2Sn

Molecular Weight

285.0 g/mol

IUPAC Name

butyl-(2-hydroxyethylsulfanyl)-sulfanylidenetin

InChI

InChI=1S/C4H9.C2H6OS.S.Sn/c1-3-4-2;3-1-2-4;;/h1,3-4H2,2H3;3-4H,1-2H2;;/q;;;+1/p-1

InChI Key

QOKSKFRCALBLJC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](=S)SCCO

Origin of Product

United States
Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Organotin Thioethers: A Case Study on the Reaction of Dibutyltin Oxide with 2-Mercaptoethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of organotin thioethers, focusing on a robust and well-established method: the condensation reaction between organotin oxides and thiols. While the specific target "2-((Butylthioxostannyl)thio)ethanol" possesses an ambiguous structure, this guide will detail the synthesis of a closely related and structurally well-defined compound, bis(2-hydroxyethylthio)dibutyltin , which is the expected product from the reaction of dibutyltin oxide and 2-mercaptoethanol. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis and characterization of this class of organotin compounds.

Introduction: The Significance of Organotin-Sulfur Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history in organic and materials chemistry.[1] The incorporation of sulfur ligands to the tin center gives rise to organotin thioethers (or mercaptides), a class of compounds with a diverse range of applications. These compounds are notably used as heat stabilizers for polyvinyl chloride (PVC), catalysts in various organic reactions, and as precursors for advanced materials.[2] The tin-sulfur bond, while stable, also exhibits unique reactivity that is leveraged in these applications.[3]

The synthesis of organotin thioethers can be achieved through several methods. A particularly effective and straightforward approach involves the reaction of organotin oxides with thiols (mercaptans). This condensation reaction is driven by the formation of water, which can be removed azeotropically to shift the equilibrium towards the product.[3] This guide will provide a detailed protocol for the synthesis of bis(2-hydroxyethylthio)dibutyltin, a representative organotin thioether, using dibutyltin oxide and 2-mercaptoethanol as starting materials.

Synthesis Methodology: Principles and Rationale

Core Reaction Principle

The formation of tin mercaptides from organotin oxides is a condensation reaction where the tin-oxygen bonds of the oxide are cleaved and replaced by tin-sulfur bonds from the thiol. The general reaction is as follows:

R₂SnO + 2 R'SH → R₂Sn(SR')₂ + H₂O[3]

This equilibrium is effectively driven to completion by the removal of water, typically through azeotropic distillation using a solvent like toluene or benzene.[4]

Proposed Reaction Scheme

In this specific case, dibutyltin oxide reacts with two equivalents of 2-mercaptoethanol to yield bis(2-hydroxyethylthio)dibutyltin.

Reaction: (C₄H₉)₂SnO + 2 HSCH₂CH₂OH → (C₄H₉)₂Sn(SCH₂CH₂OH)₂ + H₂O

Rationale for Experimental Design
  • Choice of Precursors: Dibutyltin oxide ((C₄H₉)₂SnO) is a commercially available, stable, and commonly used starting material for diorganotin compounds.[5] It is less sensitive to hydrolysis than the corresponding dichloride. 2-Mercaptoethanol (HSCH₂CH₂OH) is a bifunctional thiol containing both a reactive thiol group for forming the Sn-S bond and a hydroxyl group, which imparts specific properties to the final product.

  • Solvent and Water Removal: Toluene is the solvent of choice for this reaction. It is relatively inert under the reaction conditions and forms a low-boiling azeotrope with water, allowing for the continuous removal of water using a Dean-Stark apparatus. This is crucial for achieving a high yield of the product.

  • Stoichiometry: A 1:2 molar ratio of dibutyltin oxide to 2-mercaptoethanol is used to ensure the complete conversion of the oxide to the desired disubstituted product.

Detailed Experimental Protocol

Safety Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. 2-Mercaptoethanol has a strong, unpleasant odor and is also toxic.

Materials and Equipment
  • Dibutyltin oxide ((C₄H₉)₂SnO)

  • 2-Mercaptoethanol (HSCH₂CH₂OH)

  • Toluene (anhydrous)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Step-by-Step Procedure
  • Setup: Assemble the reaction apparatus consisting of the round-bottom flask, Dean-Stark trap, and reflux condenser in a fume hood. Ensure all glassware is dry.

  • Reagent Addition: To the round-bottom flask, add dibutyltin oxide (e.g., 24.87 g, 0.1 mol) and toluene (150 mL).

  • Stirring: Begin stirring the suspension with a magnetic stirrer.

  • Addition of Thiol: Slowly add 2-mercaptoethanol (e.g., 15.63 g, 0.2 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (approximately 3-4 hours). The reaction mixture should become a clear, homogeneous solution.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, bis(2-hydroxyethylthio)dibutyltin, is typically an oily liquid or a low-melting solid and can be used without further purification for many applications. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation: Key Reaction Parameters

ParameterValue
Reactant 1 Dibutyltin oxide ((C₄H₉)₂SnO)
Reactant 2 2-Mercaptoethanol (HSCH₂CH₂OH)
Molar Ratio (1:2) 1 : 2
Solvent Toluene
Apparatus Dean-Stark for water removal
Reaction Temperature Reflux (~111 °C)
Reaction Time 3-4 hours
Expected Product bis(2-hydroxyethylthio)dibutyltin
Expected Yield > 90%

Characterization of Bis(2-hydroxyethylthio)dibutyltin

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the absence of the broad Sn-O-Sn stretch from the starting material and the appearance of characteristic bands for the Sn-S bond (around 365-445 cm⁻¹), a broad O-H stretch (around 3400 cm⁻¹), C-S stretching, and the characteristic C-H stretches of the butyl and ethyl groups.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons of the butyl groups attached to tin and the methylene protons of the 2-hydroxyethylthio moiety.

    • ¹³C NMR: Will display distinct resonances for the carbon atoms in the butyl and 2-hydroxyethylthio groups. The carbon attached to sulfur will have a characteristic chemical shift.

    • ¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift that is characteristic of tetra-coordinated diorganotin dithiocarbamates.[8]

  • Elemental Analysis (CHNS): The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align with the calculated values for the molecular formula C₁₂H₂₈O₂S₂Sn.[9]

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization A Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B Add Dibutyltin Oxide and Toluene to Flask A->B C Add 2-Mercaptoethanol to the Suspension B->C D Heat to Reflux C->D E Azeotropic Removal of Water D->E F Monitor Reaction Completion (No More Water Collected) E->F G Cool to Room Temperature F->G H Remove Toluene via Rotary Evaporation G->H I Obtain Crude Product H->I J Analyze by FTIR, NMR (1H, 13C, 119Sn), and Elemental Analysis I->J

Caption: Workflow for the synthesis of bis(2-hydroxyethylthio)dibutyltin.

References

  • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. Available at: [Link]

  • Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. PMC - NIH. Available at: [Link]

  • Synthesis and characterization of the first organotin(IV) complexes with seven-membered cyclic dithiocarbamates. Taylor & Francis Online. Available at: [Link]

  • Synthesis and structural characterization of diorganotin dithiocarbamates from 4-(ethylaminomethyl)pyridine. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Organotin(IV) Complexes featuring di-2-ethylhexyldithiocarbamate and N-methylbutyldithiocarbamate as Ligands. GSTF Journal of Chemical Sciences (JChem). Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Introduction to organotin chemistry - and applications. Gelest, Inc. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Available at: [Link]

  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. Available at: [Link]

  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters. Available at: [Link]

  • Organotin chemistry - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of organotin oxides. Google Patents.
  • Dibutyltin oxide‐mediated glycosylation on unprotected acceptor 2 in... ResearchGate. Available at: [Link]

  • Speciation analysis of organotin compounds by HPLC-ICP-MS. ResearchGate. Available at: [Link]

  • DIBUTYLTIN OXIDE, SPECIAL (DBTO). Ataman Kimya. Available at: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. Available at: [Link]

  • Preparation process of dibutyltin oxide. Google Patents.

Sources

Comprehensive Technical Guide: Chemical Properties and Mechanistic Applications of 2-((Butylthioxostannyl)thio)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As formulation scientists and polymer engineers, we recognize that the structural integrity of halogen-containing polymers—particularly polyvinyl chloride (PVC)—relies heavily on the efficacy of thermal stabilizers. 2-((Butylthioxostannyl)thio)ethanol (CAS: 84864-54-0) is a highly specialized monoalkyltin mercaptide derivative engineered to prevent the autocatalytic degradation of PVC during high-shear melt processing[1][2]. This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical profile, its tri-modal stabilization mechanism, and the self-validating experimental protocols required for its synthesis and evaluation.

Physicochemical Profile

Understanding the molecular architecture of 2-((Butylthioxostannyl)thio)ethanol is foundational to predicting its behavior within a polymer matrix. The compound features a central tin (Sn) atom bonded to a butyl group, a thioxo group (=S), and a mercaptoethanol ligand (-S-CH₂-CH₂-OH)[1]. The high Lewis acidity of the tin center, combined with the strong nucleophilicity of the mercaptide ligand, drives its functional performance.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-((Butylthioxostannyl)thio)ethanol
CAS Registry Number 84864-54-0[1]
Molecular Formula C₆H₁₄OS₂Sn[1]
Molecular Weight 285.01 g/mol [1]
Exact Mass 285.95 g/mol [1]
Topological Polar Surface Area 77.6 Ų[1]
Hydrogen Bond Donors / Acceptors 1 / 3[1]
Rotatable Bond Count 6[1]

Data synthesized from computational chemical databases and structural analysis[1].

Core Mechanistic Action in Polymer Stabilization

The thermal degradation of PVC occurs via a "zipper" mechanism of dehydrochlorination. This process is initiated at defect sites (such as allylic or tertiary chlorides) formed during polymerization[3]. The release of hydrogen chloride (HCl) acts as a powerful autocatalyst, accelerating further degradation and leading to the formation of conjugated polyene sequences, which cause catastrophic yellowing and embrittlement[3][4].

2-((Butylthioxostannyl)thio)ethanol interrupts this degradation cycle through a synergistic, tri-modal mechanism[2][4]:

  • Nucleophilic Substitution of Labile Chlorides (The Frye-Horst Mechanism): The highly nucleophilic mercaptoethanol ligand displaces labile allylic chlorine atoms on the PVC backbone. The tin atom acts as a Lewis acid, coordinating with the chlorine atom to lower the activation energy of the substitution. This forms a stable carbon-sulfur (C-S) bond, effectively "capping" the defect site and preventing the initiation of the unzipping process[4].

  • Primary HCl Scavenging: The organotin complex reacts rapidly with the evolved HCl gas. The basicity of the mercaptide and thioxo groups neutralizes HCl, forming stable butyltin chloride byproducts and free mercaptans. By removing the autocatalyst from the polymer matrix, the propagation rate of dehydrochlorination is drastically reduced[4].

  • Antioxidant and Hydroperoxide Decomposition: During high-shear processing in the presence of oxygen, hydroperoxides form and initiate radical-mediated degradation[3]. The thioxo (=S) and thioether linkages in the stabilizer act as secondary antioxidants, reducing hydroperoxides to stable alcohols and preventing radical chain branching[2].

Mechanism PVC Degraded PVC Chain (Labile Allylic Chlorides) Coordination Lewis Acid Coordination (Sn to Cl) PVC->Coordination Heat/Shear HClScavenge HCl Scavenging (Prevents Autocatalysis) PVC->HClScavenge HCl Release Stabilizer 2-((Butylthioxostannyl)thio)ethanol (Organotin Mercaptide) Stabilizer->Coordination Stabilizer->HClScavenge Substitution Nucleophilic Substitution (Mercaptide displaces Cl) Coordination->Substitution StablePVC Stabilized PVC (Stable C-S Bond) Substitution->StablePVC Byproduct Butyltin Chloride Byproduct Substitution->Byproduct HClScavenge->Byproduct

Figure 1: Tri-modal stabilization mechanism of 2-((Butylthioxostannyl)thio)ethanol in PVC.

Experimental Protocols and Validation Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the stabilizer and its subsequent efficacy testing.

Protocol 1: Synthesis of 2-((Butylthioxostannyl)thio)ethanol

Causality & Design: The synthesis relies on the controlled sulfidation and mercaptidation of monobutyltin trichloride. Temperature and pH control are critical; elevated temperatures cause mercaptan degradation, while improper pH leads to hydrolysis of the delicate Sn-S bonds[5].

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with 1.0 molar equivalent of monobutyltin trichloride (BuSnCl₃) and an aqueous solvent system.

  • Mercaptidation: Slowly add 1.0 molar equivalent of 2-mercaptoethanol under continuous agitation at 30°C.

  • Sulfidation & pH Adjustment: Introduce an aqueous solution of sodium sulfide (Na₂S). Simultaneously, add a mild alkaline buffer (e.g., sodium bicarbonate) to strictly maintain the reaction pH between 5.0 and 6.0[5].

  • Thermal Maturation: Elevate the temperature to 40–50°C and maintain for 3–4 hours to ensure complete conversion[5].

  • Phase Separation: Allow the mixture to settle. The organotin product will form a distinct organic layer. Decant the aqueous layer containing NaCl byproducts.

  • Purification: Wash the organic phase with distilled water until the effluent reaches a neutral pH, then dry under vacuum to yield the purified stabilizer.

Protocol 2: Congo Red Test for Static Thermal Stability

Causality & Design: This test directly measures the HCl scavenging capacity of the stabilizer. Congo red indicator paper changes from red to blue at pH < 3.0, providing a visual and quantifiable metric (induction time) for when the stabilizer is exhausted and free HCl escapes the polymer[4].

Step-by-Step Methodology:

  • Sample Preparation: Mill 100 parts of PVC resin with 1.5 parts of 2-((Butylthioxostannyl)thio)ethanol to form a homogeneous powder blend.

  • Incubation: Place 2.0 grams of the blend into a glass test tube.

  • Indicator Placement: Suspend a strip of Congo red test paper 2 cm above the sample using a cotton plug.

  • Heating: Immerse the test tube in an oil bath pre-heated to 180°C[4].

  • Observation: Record the exact time (in minutes) it takes for the lower edge of the Congo red paper to turn blue. This represents the "static stability time."

Protocol 3: Dynamic Two-Roll Mill Test for Color Hold

Causality & Design: Static tests do not account for the extreme shear forces experienced during industrial extrusion. The two-roll mill test simulates dynamic processing, evaluating the stabilizer's ability to prevent polyene formation (yellowing) under high shear and heat[2].

Step-by-Step Methodology:

  • Milling: Introduce the PVC/stabilizer blend onto a two-roll mill set to 180°C with a friction ratio of 1:1.2.

  • Banding: Allow the material to melt and band around the front roll.

  • Sampling: Every 5 minutes, cut a small swatch (3x3 cm) from the banded polymer sheet.

  • Analysis: Measure the Yellowness Index (YI) of each swatch using a spectrophotometer. The test concludes when the sample exhibits catastrophic degradation (turns completely black).

Workflow Step1 1. Synthesis React Monobutyltin Trichloride with 2-Mercaptoethanol Step2 2. Sulfidation Add Sodium Sulfide (Na2S) at pH 5-6, 40-50°C Step1->Step2 Step3 3. Purification Phase Separation & Vacuum Drying Step2->Step3 Step4 4. PVC Compounding Mix with PVC Resin Step3->Step4 Step5 5. Thermal Testing Congo Red (Static) & Two-Roll Mill (Dynamic) Step4->Step5 Step6 6. Data Validation Calculate Induction Time & Yellowness Index Step5->Step6

Figure 2: End-to-end experimental workflow from synthesis to thermal validation.

References

  • Title: Organotin Stabilizers Source: Baerlocher GmbH URL: [Link]

  • Title: PVC Degradation and Stabilization [4th edition] Source: DOKUMEN.PUB URL: [Link]

  • Title: Thermal stability mechanism of the PVC films stabilized by Trp‐Zn... Source: ResearchGate URL: [Link]

  • Title: Aliphatic acid mercaptoethanol ester methyl tin heat stabilizer and preparation method thereof (CN102796282B)

Sources

Structure Elucidation of 2-((Butylthioxostannyl)thio)ethanol: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Ambiguity

The structural elucidation of monoorganotin sulfides, specifically 2-((butylthioxostannyl)thio)ethanol (CAS: 84864-54-0, Formula: C₆H₁₄OS₂Sn) ([1]), presents a unique analytical challenge. On paper, the 2D skeletal structure depicts a terminal stannyl-thioxo double bond (Sn=S). However, as a Senior Application Scientist, I must emphasize that true monomeric organotin sulfides are thermodynamically unstable. In solution and solid states, they are highly prone to oligomerization, frequently forming tetranuclear cages or adamantane-like structures via Sn-S-Sn bridging ([2]).

Furthermore, the presence of a terminal hydroxyl group (-OH) on the thioethanol ligand introduces the possibility of intramolecular dative bonding (O→Sn). This can stabilize the monomeric form by expanding the tin coordination sphere from four to five. To resolve this ambiguity, we must deploy a self-validating matrix of orthogonal analytical techniques.

Causality in Analytical Selection (The "Why")

We do not simply run a standard suite of tests; every technique is selected to answer a specific mechanistic question:

  • Why not just ¹H NMR? While proton shifts confirm ligand connectivity, they are practically blind to the tin coordination sphere. We must use ¹¹⁹Sn NMR , as its chemical shift is exquisitely sensitive to the coordination number of the tin atom ([3]).

  • Why ESI-HRMS over EI-MS? Electron Impact (EI) MS utilizes hard ionization (70 eV) that shatters delicate Sn-S bridges and dative O→Sn bonds, artificially suggesting a monomer. Electrospray Ionization (ESI) preserves non-covalent interactions, allowing us to accurately determine the true oligomeric state (e.g., monomer vs. dimer) in solution.

  • Why Single-Crystal X-Ray Diffraction (SCXRD)? To provide definitive 3D topological proof of whether the compound exists as a monoorganotin oxo/thio-cluster ([4]) or an intramolecularly stabilized monomer.

Mechanistic & Structural Workflows

Workflow A Sample Prep & Integrity (Glovebox, Dry Solvents) B 1H & 13C NMR (Ligand Connectivity) A->B C 119Sn NMR (Coordination State) A->C D ESI-HRMS (Oligomeric Mass) B->D C->D E SCXRD (3D Topology & Bridging) D->E F Self-Validating Structural Model E->F

Fig 1. Self-validating analytical workflow for organotin structure elucidation.

Equilibrium M Monomer [BuSn(=S)(SCH2CH2OH)] (Rare/Unstable) I Intramolecular Stabilized (O->Sn Dative Bond) M->I O-coordination D Dimer / Polymer [Sn-S-Sn Bridging] M->D Intermolecular S-bridging I->D Concentration Dependent

Fig 2. Competing structural states of monoorganotin sulfides in solution.

Self-Validating Experimental Protocols

Protocol 1: Inert Sample Preparation & Ligand Integrity (¹H/¹³C NMR)
  • Causality: Organotin sulfides can undergo hydrolytic cleavage in the presence of trace moisture, forming Sn-O-Sn stannoxanes. Inert handling is mandatory.

  • Step 1: Dry all deuterated solvents (e.g., CDCl₃) over 3Å molecular sieves for 48 hours prior to use.

  • Step 2: Inside an argon-filled glovebox, dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

  • Step 3: Acquire ¹H and ¹³C NMR spectra at 298 K.

  • Self-Validation Loop: Analyze the -OH proton resonance. If the peak is broad and shifted downfield (>4.5 ppm) compared to free thioethanol, it strongly implies active involvement in dative O→Sn coordination, validating the preservation of the complex.

Protocol 2: ¹¹⁹Sn NMR Coordination Profiling
  • Causality: The ¹¹⁹Sn nucleus suffers from a negative Nuclear Overhauser Effect (NOE). Standard proton decoupling will suppress the tin signal, leading to false negatives.

  • Step 1: Utilize a high-field NMR spectrometer (e.g., 500 MHz for ¹H, corresponding to 186.5 MHz for ¹¹⁹Sn).

  • Step 2: Calibrate the ¹¹⁹Sn chemical shift using tetramethyltin (SnMe₄) as an external reference (0 ppm).

  • Step 3: Acquire the spectrum using an inverse-gated decoupling sequence to suppress the negative NOE while maintaining singlet resolution.

  • Self-Validation Loop: Cross-reference the ¹¹⁹Sn shift with the ESI-MS data. If ¹¹⁹Sn indicates 5-coordination (approx. -150 ppm) but MS shows a monomeric mass, the 5th coordination site must be the intramolecular O→Sn bond.

Protocol 3: ESI-HRMS Oligomer Determination
  • Causality: Soft ionization prevents the fragmentation of weak coordinate bonds, allowing us to observe the intact molecular ion and its native oligomeric state.

  • Step 1: Dilute the sample to 1 µg/mL in anhydrous acetonitrile.

  • Step 2: Inject into the ESI-TOF mass spectrometer using soft ionization settings (capillary voltage: 2.5 kV, fragmentor voltage: 50 V).

  • Step 3: Analyze the distinct 10-isotope envelope characteristic of tin.

  • Self-Validation Loop: Compare the experimental isotopic pattern against the theoretical pattern for the monomer versus the dimer. A match confirms the exact nuclearity of the complex.

Quantitative Data Synthesis

Table 1: Expected Multinuclear NMR Data & Diagnostic Causality
NucleusExpected Shift (ppm)MultiplicityAssignmentCausality / Diagnostic Value
¹H 0.92Triplet-CH₃ (butyl)Terminal methyl baseline.
¹H 1.80TripletSn-CH₂-Presence of ²J(¹¹⁹Sn-¹H) satellite peaks confirms direct Sn-C covalent bond integrity.
¹H 3.75Triplet-CH₂-OHDeshielded by oxygen; shift varies based on O→Sn coordination strength.
¹³C 35.4Singlet-S-CH₂-Confirms thioether linkage stability.
¹¹⁹Sn -120 to -180SingletSn centerUpfield shift confirms 5-coordinate Sn (O→Sn dative bond or Sn-S-Sn bridging).
Table 2: ESI-HRMS Isotopic Envelope Analysis (Simulated for [M+H]⁺)

Note: Tin's complex isotopic distribution provides a highly specific fingerprint for structural validation.

m/zRelative AbundanceCausality / Diagnostic Value
282.95 ~14%Corresponds to the ¹¹⁶Sn isotope.
284.95 ~24%Corresponds to the ¹¹⁸Sn isotope.
285.95 ~8%Corresponds to the ¹¹⁹Sn isotope (NMR active nucleus).
286.95 ~32%Base peak of the envelope, corresponding to the ¹²⁰Sn isotope.

Conclusion

The structure elucidation of 2-((butylthioxostannyl)thio)ethanol cannot be achieved through isolated analytical techniques. By leveraging the causality between soft-ionization mass spectrometry (to define nuclearity) and inverse-gated ¹¹⁹Sn NMR (to define coordination geometry), researchers can establish a self-validating loop. This prevents the mischaracterization of dynamic monoorganotin sulfides and ensures high-fidelity structural models for downstream applications.

References

  • Monoorganotin Oxo-Clusters : Versatile Nanobuilding Blocks for Hybrid Organic-Inorganic Materials Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link][4]

  • Molecular Memory Switching Device Based on a Tetranuclear Organotin Sulfide Cage[(RSnIV)₄(μ-S)₆]... Source: ACS Applied Electronic Materials (ACS Publications) URL:[Link][2]

  • ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review Source: ResearchGate URL:[Link][3]

Sources

Comprehensive Characterization and Mechanistic Profiling of Organotin Compound CAS 84864-54-0

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the characterization of organotin(IV) complexes not merely as an exercise in structural confirmation, but as a mechanistic mapping of their functional potential. The compound 2-[(Butylthioxostannyl)thio]ethanol (CAS 84864-54-0) is a monoalkyltin mercaptide derivative characterized by a central Sn(IV) atom coordinated to a butyl group, a thioxo ligand, and a 2-mercaptoethanol moiety[1].

Historically engineered as a high-performance heat stabilizer for polyvinyl chloride (PVC) matrices, this class of organotin compounds has recently gained significant traction in medicinal inorganic chemistry. Due to their unique lipophilicity and Lewis acid characteristics, organotin(IV) mercaptides are currently undergoing rigorous evaluation as non-platinum anticancer metallodrugs capable of inducing targeted apoptosis[2]. This whitepaper synthesizes the physicochemical profiling, synthesis workflows, and mechanistic pathways of CAS 84864-54-0, providing a self-validating framework for its characterization.

Physicochemical Profiling & Structural Elucidation

The structural integrity of 84864-54-0 relies on the thermodynamic stability of the Sn–S bonds. According to Hard-Soft Acid-Base (HSAB) theory, the borderline/hard Sn(IV) center exhibits a strong affinity for soft Lewis bases like sulfur, which stabilizes the complex against premature aqueous hydrolysis[3].

Table 1: Quantitative Physicochemical Properties

Data synthesized from computational and empirical chemical databases[1],[4].

PropertyValueMechanistic Significance
Chemical Name 2-[(Butylthioxostannyl)thio]ethanolDefines the core Sn(IV) coordination sphere.
CAS Registry Number 84864-54-0Unique identifier for regulatory and synthesis tracking.
Molecular Formula C6H14OS2SnHighlights the dual sulfur-donor ligand system.
Molecular Weight 285.01 g/mol Optimal low-molecular-weight for cellular diffusion.
Monoisotopic Mass 285.950810 DaCritical for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area 77.6 ŲIndicates favorable membrane permeability (Lipinski's rules).
Rotatable Bonds 6Confers conformational flexibility for receptor binding.

Mechanistic Action: Polymer Stabilization vs. Biological Activity

The utility of 84864-54-0 spans two distinct fields, both governed by the reactivity of its Sn–S and Sn–C bonds.

Polymer Stabilization (The Frye-Horst Mechanism)

In materials science, monoalkyltin mercaptides are synergistic heat stabilizers. During the thermal processing of PVC (~200°C), the polymer undergoes autocatalytic dehydrochlorination, initiating at labile allylic chloride sites. The organotin mercaptide acts via nucleophilic substitution: the sulfur atom of the mercaptoethanol ligand attacks the allylic carbon, displacing the labile chloride and substituting it with a stable mercaptide group. Concurrently, the Sn(IV) center acts as a Lewis acid, scavenging the evolved HCl to form stable alkyltin chlorides, thereby halting the zipper-like degradation of the polymer backbone.

Biological Activity: Organotin-Induced Apoptosis

In drug development, organotin(IV) compounds are emerging as potent alternatives to cisplatin[2]. The butyl group provides the necessary lipophilicity for rapid cellular internalization. Once inside the cytosol, the complex targets the mitochondria. The interaction of the Sn(IV) center with the mitochondrial membrane induces depolarization, triggering the generation of Reactive Oxygen Species (ROS)[3]. This leads to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis[2]. Recent advancements have even utilized mesoporous silica nanoparticles to deliver these organotin metallodrugs specifically to triple-negative breast cancer cells[5].

G A Organotin(IV) Compound (CAS 84864-54-0) B Cellular Internalization (Lipophilic Transport) A->B C Mitochondrial Membrane Depolarization B->C D ROS Generation C->D E Cytochrome c Release D->E F Caspase 9 & 3 Activation E->F G Apoptosis (Cell Death) F->G

Fig 1. Organotin(IV)-induced mitochondrial apoptotic signaling pathway in tumor cells.

Synthesis & Purification Workflows

The synthesis of monoalkyltin mercaptides requires strict stoichiometric control. The causality behind this protocol is the prevention of disproportionation into di- or tri-alkyltin byproducts, which possess vastly different toxicological profiles.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 equivalent of monobutyltin trichloride (BuSnCl₃) in an anhydrous, non-polar solvent (e.g., toluene) under continuous magnetic stirring.

  • Inert Atmosphere Purging: Purge the reaction vessel with dry Nitrogen (N₂). Causality: Thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen; N₂ prevents this degradation.

  • Ligand Addition: Slowly add 1.0 equivalent of 2-mercaptoethanol dropwise at 0–5°C to control the exothermic substitution of the first chloride.

  • Sulfidation: Introduce an aqueous solution of sodium sulfide (Na₂S) dropwise. The sulfide acts as the source for the thioxo (=S) ligand, displacing the remaining chlorides to form the final complex.

  • Neutralization & Phase Separation: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove HCl byproducts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting product can be further purified via vacuum distillation.

Analytical Characterization Protocols

To ensure scientific integrity, the analytical protocol must be a self-validating system . For organotin compounds, this is achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing the unique isotopic signature of tin.

LC-MS/MS Self-Validating Protocol:

  • Sample Preparation: Dilute the synthesized compound in LC-grade acetonitrile to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column. Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% formic acid to promote ionization).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Mass Analysis (Q-TOF): Acquire data in the m/z 100–500 range.

  • Isotopic Validation (The Internal Control): Tin possesses 10 stable isotopes, with ¹²⁰Sn (~32%), ¹¹⁸Sn (~24%), and ¹¹⁶Sn (~14%) being the most abundant. The mass spectrometer will not show a single peak for the [M+H]⁺ ion, but rather a distinct 10-peak cluster centered around m/z 286.95. Causality: If the observed isotopic cluster perfectly matches the theoretical in-silico model, the analyst has absolute, self-validated proof of the intact Sn-containing molecule, ruling out organic impurities.

G S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q-TOF Mass Analysis S3->S4 S5 Isotopic Pattern Validation (Sn) S4->S5

Fig 2. Step-by-step LC-MS/MS self-validating workflow for organotin structural confirmation.

Table 2: Diagnostic Analytical Metrics
Analytical TechniqueTarget Nucleus / ModeDiagnostic Signature
¹¹⁹Sn NMR ¹¹⁹Sn (Spin 1/2)Chemical shift (δ) is highly dependent on coordination geometry; typically observed between -100 to +50 ppm for tetracoordinate Sn(IV) thiolate complexes.
¹H NMR ¹HMultiplets for the butyl chain (0.9–1.6 ppm); distinct triplets for -S-CH₂- (2.8 ppm) and -O-CH₂- (3.7 ppm).
LC-MS/MS ESI (+)Distinctive 10-isotope tin cluster centered around m/z 286.95 [M+H]⁺.

References

  • Awang, N., et al. "Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review." Frontiers in Chemistry, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Paredes, A., et al. "Multifunctional Silica-Based Nanoparticles with Controlled Release of Organotin Metallodrug for Targeted Theranosis of Breast Cancer." Cancers (Basel), PubMed. Available at:[Link]

  • Casini, A., et al. "Metals in Cancer Research: Beyond Platinum Metallodrugs." ACS Central Science, American Chemical Society. Available at:[Link]

Sources

Executive Summary: The Evolution of Polymer Stabilization

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-((Butylthioxostannyl)thio)ethanol (CAS 84864-54-0)

The thermal degradation of polyvinyl chloride (PVC) presents a critical challenge in polymer engineering. Without intervention, PVC undergoes rapid, autocatalytic dehydrochlorination at processing temperatures (150°C–200°C), leading to catastrophic loss of structural integrity and severe discoloration. 2-((Butylthioxostannyl)thio)ethanol (CAS 84864-54-0) —a highly specialized mono-alkyltin mercaptide—emerged to solve this exact problem.

Unlike traditional mixed-metal (Ca-Zn) or highly toxic lead-based systems, this organotin compound leverages a dual-action nucleophilic and Lewis acid mechanism to halt polymer degradation at the molecular level. This guide provides an authoritative analysis of its chemical properties, mechanistic pathways, synthesis protocols, and performance metrics for researchers and drug/polymer development professionals.

Chemical Identity & Structural Properties

The efficacy of 2-((Butylthioxostannyl)thio)ethanol is dictated by its unique molecular architecture: a central tetravalent tin (Sn) atom bonded to a butyl group, a thioxo double bond (Sn=S), and a mercaptoethanol ligand (-S-CH₂-CH₂-OH). This specific configuration balances lipophilicity (for polymer compatibility) with high reactivity toward labile halogens.

Table 1: Physicochemical and Computational Properties

Property Value Causality / Significance
IUPAC Name 2-((Butylthioxostannyl)thio)ethanol Defines the structural ligands attached to the Sn core.
CAS Registry Number 84864-54-0 Unique identifier for regulatory and synthesis tracking.
Molecular Formula C₆H₁₄OS₂Sn Highlights the high sulfur-to-tin ratio critical for antioxidant activity.
Molecular Weight 285.01 g/mol Low molecular weight ensures rapid diffusion within the polymer melt.
Topological Polar Surface Area 77.6 Ų Dictates migration resistance and compatibility with plasticizers.

| Hydrogen Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Enhances intermolecular interactions with the PVC matrix. |

Data sourced and verified via [1].

Mechanistic Action: The Frye-Horst Stabilization Pathway

To understand why CAS 84864-54-0 is so effective, we must examine the causality of PVC degradation. Heat induces the formation of allylic chlorides in the polymer backbone, which act as initiation sites for "zipper" dehydrochlorination. The released hydrogen chloride (HCl) acts as an autocatalyst, accelerating further degradation and forming conjugated polyene sequences (the source of yellow/red discoloration).

As detailed by the foundational principles of tin chemistry [2], 2-((Butylthioxostannyl)thio)ethanol intervenes through a synergistic three-pronged mechanism:

  • Nucleophilic Substitution: The mercaptide sulfur acts as a strong nucleophile, attacking the labile allylic chlorides on the PVC backbone and replacing them with stable mercaptide ether linkages.

  • Lewis Acid Scavenging: The tin center acts as a Lewis acid, rapidly scavenging and neutralizing the autocatalytic HCl to form stable butyltin chlorides.

  • Hydroperoxide Decomposition: The thioxo (Sn=S) group provides built-in antioxidant functionality, decomposing radical-generating hydroperoxides before they can initiate chain scission.

Mechanism A PVC Thermal Degradation B Labile Allylic Chlorides A->B C HCl Release (Autocatalysis) A->C E Mercaptide Substitution B->E Nucleophilic Attack F Lewis Acid HCl Scavenging C->F Neutralization D CAS 84864-54-0 (Organotin Mercaptide) D->E D->F G Stabilized Polymer Chain E->G F->G

Fig 1: Synergistic stabilization mechanism of 2-((Butylthioxostannyl)thio)ethanol in PVC.

Experimental Workflow: Self-Validating Synthesis Protocol

The synthesis of high-purity mono-butyltin mercaptides requires strict control over reaction kinetics to prevent the polymerization of the mercapto-alcohol precursors. The following protocol is adapted from established patent methodologies [3] and engineered as a self-validating system.

Phase 1: Precursor Preparation & Mercaptidation
  • Causality: Monobutyltin trichloride (BuSnCl₃) is highly reactive. Reacting it directly with 2-mercaptoethanol generates HCl, which can acid-catalyze the unwanted polymerization of the mercaptoethanol. Therefore, an alkaline buffer is required.

  • Step 1: Dissolve 0.1 mol of monobutyltin trichloride in 35 mL of deionized water. Allow the mixture to cool to 30°C.

  • Step 2: Gradually add 0.33 mol of ammonium hydroxide (NH₄OH) over 25 minutes.

    • Self-Validation Checkpoint: The reaction is highly exothermic. The temperature will rapidly spike. Modulate the addition rate to maintain the temperature strictly between 45°C and 60°C. If the temperature drops below 45°C, the substitution is incomplete; if it exceeds 60°C, side reactions occur.

  • Step 3: Add 0.3 mol of 2-mercaptoethanol in a single bolus. Heat the reactor to 70°C and adjust the pH to exactly 6.5 using additional NH₄OH.

Phase 2: Sulfidation & Purification
  • Causality: To form the critical Sn=S (thioxostannyl) bond, a sulfur donor must be introduced under controlled thermal conditions to displace the remaining chloride/hydroxide ligands.

  • Step 4: Introduce 0.15 mol of sodium sulfide (Na₂S) flakes gradually over 50 minutes while maintaining the temperature at 40°C.

  • Step 5: Post-addition, elevate the heat to 85°C for 15 minutes to drive the equilibrium to completion.

  • Step 6 (Purification): Cease agitation.

    • Self-Validation Checkpoint: A distinct phase separation will occur immediately. The dense, organic product layer will cleanly separate from the aqueous brine layer. If an emulsion persists, the pH was improperly balanced in Step 3.

  • Step 7: Decant the aqueous layer and subject the organic layer to vacuum distillation (140°C at 5 mmHg) to remove residual water and unreacted mercaptoethanol.

Synthesis Step1 Step 1: Precursor Prep BuSnCl3 in aqueous media Step2 Step 2: Mercaptidation Add 2-mercaptoethanol + NH4OH Step1->Step2 Step3 Step 3: Sulfidation Add Na2S at 40-85°C Step2->Step3 Step4 Step 4: Purification Phase separation & distillation Step3->Step4 QC Quality Control FTIR (Sn-S) & Titration Step4->QC

Fig 2: Step-by-step synthetic workflow and QC validation for CAS 84864-54-0.

Performance Evaluation & Analytical Methodologies

To validate the efficacy of synthesized 2-((Butylthioxostannyl)thio)ethanol, researchers employ two primary analytical methodologies:

  • Static Heat Stability (Congo Red Test): Measures the time required for PVC to release enough HCl to change the color of Congo Red paper at 200°C. This isolates the Lewis acid scavenging capacity of the stabilizer.

  • Dynamic Heat Stability (Torque Rheometry): Utilizing a Brabender plastograph, the PVC compound is subjected to high shear and heat (190°C). The time to crosslinking (indicated by a sudden spike in torque) measures the stabilizer's ability to prevent catastrophic chain scission under real-world extrusion conditions [4].

Table 2: Comparative Heat Stabilization Performance (Rigid PVC Matrix)

Stabilizer System Static Stability (Congo Red, min at 200°C) Dynamic Stability (Brabender, min to crosslinking) Initial Color Hold
CAS 84864-54-0 (Mono-butyltin) 45 32 Excellent (Crystal Clear)
Di-butyltin maleate 30 22 Good (Slight Yellowing)
Calcium-Zinc Composite 25 18 Fair (Yellowing)

| Tribasic Lead Sulfate | 60 | 40 | Poor (Opaque/White) |

Analysis: While lead-based systems offer longer absolute stability times, they render the polymer opaque and are highly toxic. CAS 84864-54-0 provides the highest dynamic stability among transparent, non-lead options, making it indispensable for clear PVC sheets and potable water fittings.

Toxicological Profile & Regulatory Landscape

The toxicity of organotin compounds is directly correlated to the number of alkyl groups attached to the tin atom. Tri-alkyltins (e.g., tributyltin) are highly biocidal and environmentally persistent. However, mono-alkyltins like 2-((Butylthioxostannyl)thio)ethanol exhibit a significantly lower toxicological profile.

Because the mercaptide ligands are covalently integrated into the polymer matrix during the stabilization process (via the Frye-Horst mechanism), the risk of leaching or migration is virtually eliminated once the PVC is extruded. Consequently, specific mono- and di-butyltin mercaptide blends are sanctioned by various national legislations for use in food-contact applications and potable water pipes [5].

References

  • Arkis, Esen. "3.3 Organotin Compounds as PVC Stabilizers" in Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace / CORE. Available at:[Link]

  • Cincinnati Milacron Chemicals, Inc. "Method for preparing organotin compounds." US Patent 4104292A, filed Nov 15, 1974, and issued Aug 1, 1978. Google Patents.
  • PVC Chemical. "The Mechanism And Use Of Different PVC Stabilizers." Published Jan 4, 2020. Available at:[Link]

  • Baerlocher GmbH. "Organotin Stabilisers: PVC Additives." Baerlocher Plastics Additives. Available at:[Link]

solubility of 2-((Butylthioxostannyl)thio)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-((Butylthioxostannyl)thio)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive methodological framework for understanding, predicting, and experimentally determining the solubility of 2-((Butylthioxostannyl)thio)ethanol in common organic solvents. Organotin compounds are utilized in a wide array of industrial applications, including as heat stabilizers for PVC, catalysts in polymer chemistry, and as biocides.[1][2][3] The specific compound 2-((Butylthioxostannyl)thio)ethanol, while not extensively characterized in public literature, possesses structural features—a polar hydroxyethylthio group and a non-polar butyl group attached to a tin center—that suggest a complex solubility profile. For researchers, scientists, and drug development professionals, understanding the solubility of such molecules is a prerequisite for effective formulation, reaction optimization, toxicological assessment, and materials development. This guide, written from the perspective of a Senior Application Scientist, details the theoretical principles of solubility, presents a rigorous, step-by-step experimental protocol for its determination, and emphasizes the critical safety procedures required when handling highly toxic organotin compounds.[4][5]

Part 1: Compound Profile and the Rationale for Solubility Analysis

Chemical Identity of 2-((Butylthioxostannyl)thio)ethanol

2-((Butylthioxostannyl)thio)ethanol is an organotin compound featuring a central tin (Sn) atom. Its structure is characterized by a covalent bond to a butyl group (-C4H9), and two sulfur atoms, one of which is part of a 2-hydroxyethylthio group (-S-CH2-CH2-OH).

  • Molecular Formula: C6H14OS2Sn[6]

  • Molecular Weight: Approximately 285.01 g/mol [7]

  • Key Structural Features:

    • Hydrophilic/Polar Moiety: A terminal hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor.[7]

    • Lipophilic/Non-polar Moiety: A butyl (C4H9) chain, which imparts hydrocarbon character.

    • Organometallic Core: The Sn-S and Sn-C bonds, which contribute to the compound's overall polarity and reactivity.

Caption: Chemical structure of 2-((Butylthioxostannyl)thio)ethanol.

The Importance of Solubility Data

The practical utility of any chemical compound is fundamentally linked to its ability to be dissolved, delivered, and manipulated in a liquid phase. For a compound like 2-((Butylthioxostannyl)thio)ethanol, solubility data is critical for:

  • Formulation Development: Whether for creating stable PVC additives, designing catalytic systems, or investigating potential pharmaceutical applications, knowing the solubility allows for the selection of appropriate solvent systems.

  • Reaction Chemistry: To use this compound as a reactant or catalyst, it must be dissolved in a solvent that does not interfere with the reaction pathway.

  • Toxicological and Environmental Studies: Accurate solubility data in both aqueous and organic media is essential for preparing stock solutions for toxicity assays and for understanding its environmental fate and transport.

Part 2: A Theoretical Framework for Predicting Solubility

Before undertaking extensive experimental work, a theoretical assessment can provide a strong hypothesis regarding the compound's likely solubility behavior.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[8][9] For 2-((Butylthioxostannyl)thio)ethanol, we must consider its hybrid nature:

  • Non-polar character: The butyl group will favor interactions with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.

  • Polar character: The hydroxyl (-OH) group can participate in hydrogen bonding with protic solvents (e.g., ethanol, water). The polar Sn-S and S-C bonds contribute dipole-dipole interactions, favoring solubility in polar aprotic solvents (e.g., acetone, dichloromethane).

Hypothesis: Based on this dual character, 2-((Butylthioxostannyl)thio)ethanol is predicted to have the highest solubility in solvents of intermediate polarity that can accommodate both its non-polar and polar features, such as tetrahydrofuran (THF), dichloromethane, or acetone. Its solubility is expected to be lower in the extremes of highly non-polar solvents (like hexane) and highly polar, protic solvents (like water).

Hansen Solubility Parameters (HSP)

A more quantitative approach to prediction involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding.[10][11]

The principle is that a solute will dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[10] While HSP values for 2-((Butylthioxostannyl)thio)ethanol are not published, they can be estimated using group contribution methods.[12][13] By determining the solubility of the compound in a range of well-characterized solvents, one can empirically determine its HSP values, which is a powerful tool for future solvent selection.

Hansen_Solubility_Sphere cluster_0 Interaction Radius (R0) center Solute (δd, δp, δh) s1 Good Solvent center->s1 Ra < R0 s3 Poor Solvent center->s3 Ra > R0 s2 Good Solvent s4 Poor Solvent

Caption: The Hansen Solubility Sphere concept for predicting solubility.

Part 3: Rigorous Protocol for Experimental Solubility Determination

This section provides a self-validating workflow for accurately measuring the solubility of 2-((Butylthioxostannyl)thio)ethanol.

Mandatory Safety Protocols for Handling Organotin Compounds

Trustworthiness: Before any experimental work, it is imperative to recognize that organotin compounds are highly toxic.[5] Diorganotins can cause severe skin irritation and may pose long-term health risks.[4][14] Adherence to the following safety protocols is non-negotiable.

  • Designated Area: All work with organotin compounds must be conducted in a designated area within a certified chemical fume hood to prevent inhalation exposure.[15]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.

    • Gloves: Wear double chemical-resistant gloves (e.g., nitrile or neoprene).[4]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[15]

    • Lab Coat: A dedicated lab coat for organotin work must be used.

  • Weighing: Weighing of solid organotins should be done carefully within the fume hood to avoid generating dust.[4]

  • Waste Disposal: All organotin waste, including contaminated glassware, gloves, and solutions, is considered hazardous waste and must be disposed of in a dedicated, sealed, and clearly labeled container.[4] Do not mix with other waste streams.

  • Spill Response: In case of a spill, evacuate the area, notify safety personnel, and follow established institutional procedures for hazardous chemical spills.[5]

Core Protocol: The Equilibrium Shake-Flask Method

Expertise & Experience: This method is the gold standard for determining the solubility of a solid in a liquid.[16][17] The underlying principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Materials:

  • 2-((Butylthioxostannyl)thio)ethanol (synthesized and purified)

  • A range of anhydrous organic solvents (e.g., n-hexane, toluene, dichloromethane, chloroform, acetone, ethyl acetate, tetrahydrofuran, ethanol, methanol)

  • Scintillation vials or flasks with airtight caps

  • Constant temperature bath or shaker incubator

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-((Butylthioxostannyl)thio)ethanol to several vials. The presence of undissolved solid at the end of the experiment is crucial as it ensures saturation.

  • Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of a single organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath (e.g., 25 °C). Agitate the mixtures vigorously for an extended period (24-48 hours) to ensure equilibrium is reached.[16] The time required for equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration no longer changes.

  • Settling: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle completely.[16]

  • Sampling: Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any suspended solid particles, which would artificially inflate the measured solubility.

  • Quantification: Analyze the concentration of the solute in the filtered supernatant using one of the methods described below.

Solubility_Workflow A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) at Constant Temp. B->C D 4. Allow Excess Solid to Settle C->D E 5. Filter Supernatant D->E F 6. Analyze Concentration (Gravimetric, HPLC, etc.) E->F G Calculate Solubility (g/100mL or mol/L) F->G

Caption: Experimental workflow for solubility determination.

Analytical Quantification Methods

Causality: The choice of analytical method depends on the required accuracy, available equipment, and the nature of the solute.

  • Gravimetric Analysis (Primary Method):

    • Transfer a precisely known volume or mass of the filtered supernatant to a pre-weighed, dry vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial again.

    • The mass of the dissolved solute is determined by subtraction.[16]

    • Self-Validation: This method is robust and relies on a direct physical measurement (mass), making it highly trustworthy, provided the compound is not volatile.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method capable of detecting and quantifying 2-((Butylthioxostannyl)thio)ethanol. A reverse-phase C18 column is often a good starting point for organometallic compounds.[18]

    • Prepare a series of calibration standards of known concentrations.

    • Inject the filtered supernatant (appropriately diluted if necessary) and determine its concentration by comparing its peak area to the calibration curve.

    • Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the accuracy of the concentration measurement within that range.

Part 4: Data Presentation and Interpretation

Summarizing Quantitative Data

All experimental data should be compiled into a clear, structured table for easy comparison and analysis. This allows for rapid identification of trends and informs the selection of suitable solvents.

Table 1: Solubility of 2-((Butylthioxostannyl)thio)ethanol at 25 °C (Example Template)

SolventSolvent Polarity IndexQualitative Solubility (Visual)Quantitative Solubility ( g/100 mL)Quantitative Solubility (mol/L)
n-Hexane0.1Insoluble<0.1<0.0035
Toluene2.4Sparingly Soluble1.50.053
Dichloromethane3.1Soluble10.20.358
Acetone5.1Very Soluble25.80.905
Ethanol5.2Soluble8.50.298
Methanol6.6Sparingly Soluble2.10.074
Water10.2Insoluble<0.01<0.00035

(Note: Data in this table is hypothetical and for illustrative purposes only. It should be replaced with experimentally determined values.)

Correlating Data with Theory

Once the experimental data is gathered, it should be analyzed in the context of the theoretical principles outlined in Part 2. Does the data support the initial hypothesis? For instance, if the compound is most soluble in acetone and dichloromethane and least soluble in hexane and water, this confirms the hypothesis that solvents of intermediate polarity are most effective. This correlation between theoretical prediction and experimental validation is the hallmark of a robust scientific investigation.

References

  • BenchChem. (2026). Safety and handling precautions for organotin compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • AFIRM Group. Organotin Compounds.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Content reflected in Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)).
  • ZDHC Found
  • Gelest, Inc.
  • National Institute for Occupational Safety and Health (NIOSH). ORGANOTIN COMPOUNDS. CDC Stacks.
  • BenchChem. An In-depth Technical Guide on the Solubility of Decamethylferrocene in Organic Solvents.
  • ECHEMI. (2023). 2-[(Butylthioxostannyl)thio]ethanol Formula.
  • GuideChem. 2-[(Butylthioxostannyl)Thio]Ethanol 84864-54-0 wiki.
  • University of California, Los Angeles.
  • Wikipedia. Hansen solubility parameter.
  • ResearchGate. (2017). What is the best experimental device to check solubility of metal complexes in organic solvent?.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • The Merck Index. 2-(Ethylthio)ethanol.
  • De Faria, E. H., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Salo, H., et al. (2019). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
  • Zhang, K., et al. (2020). Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers.
  • BenchChem. (2025). Solubility and Stability of Thioxanthone in Organic Solvents: A Technical Guide.
  • SIELC Technologies. (2018). Ethanol, 2-(ethylthio)-.
  • Sigma-Aldrich. Solvent Miscibility Table.

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The Spectroscopic Architecture of Butylthioxostannyl Compounds: Analytical Workflows and Mechanistic Insights for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organotin compounds, specifically butylthioxostannyl derivatives (organotin sulfides), represent a highly versatile class of organometallic architectures with profound implications in both materials science and pharmaceutical drug development. Characterized by robust Sn–S bonds and lipophilic butyl substituents, these compounds exhibit complex structural diversity, ranging from cyclic trimers to double-decker cages[1]. This technical guide provides a comprehensive framework for the spectroscopic elucidation of these compounds, detailing the causality behind experimental methodologies and exploring their mechanistic biological activities.

Structural Taxonomy and Biological Relevance

The structural geometry of butylthioxostannyl compounds is dictated by the stoichiometric ratio of organic substituents to the tin center and the bulkiness of the ligands. Mono-organotin sulfides typically crystallize into adamantane or double-decker cage conformations, whereas diorganotin sulfides (e.g., dibutyltin sulfide) predominantly form cyclic dimers {R2​Sn(μ−S)}2​ or cyclic trimers {R2​Sn(μ−S)}3​ [1].

The Lewis acidity of the Sn(IV) center allows it to expand its coordination sphere from tetrahedral (4-coordinate) to trigonal bipyramidal (5-coordinate) or octahedral (6-coordinate) geometries when exposed to donor ligands[1]. This dynamic coordination chemistry is the primary driver of their biological efficacy. In drug development, lipophilic organotin sulfides readily penetrate cell membranes and exhibit potent anti-tumor, anti-leishmanial, and antimicrobial properties[1][2].

MechanismOfAction A Butylthioxostannyl Compound B Cell Membrane Translocation A->B C Mitochondrial Binding B->C D ROS Generation C->D E Cytochrome C Release C->E F Caspase Cascade Activation D->F E->F G Apoptosis & DNA Degradation F->G

Fig 1. Apoptotic cascade induced by butylthioxostannyl mitochondrial binding and ROS generation.

Mechanistically, once inside the cytosol, these compounds target the mitochondria. Their binding induces the release of calcium and reactive oxygen species (ROS), alongside the expulsion of cytochrome c into the cytosol. This triggers a caspase-dependent cascade that ultimately culminates in irreversible DNA degradation and cellular apoptosis[2].

Core Spectroscopic Modalities: The Causality of Selection

To accurately predict the biological behavior of a butylthioxostannyl compound, one must definitively map its coordination geometry and electronic environment. This requires a multi-modal, self-validating spectroscopic approach.

119Sn Nuclear Magnetic Resonance (NMR)

The 119Sn isotope is the premier nucleus for organotin characterization due to its spin of 1/2 and favorable natural abundance[3]. We do not use 119Sn NMR merely to confirm the presence of tin; we use it as a direct probe for the coordination number. The chemical shift ( δ ) is exquisitely sensitive to changes in ground-state electron density caused by the butyl groups and bridging sulfides[3]. An upfield shift in the spectrum reliably indicates an expansion of the coordination sphere (e.g., transitioning from a 4-coordinate tetrahedral geometry to a 5-coordinate geometry)[4].

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is deployed to validate the structural backbone of the compound. The stretching vibrations involving the tin atom typically manifest in the low-frequency fingerprint region of 200–900 cm −1 [3]. The successful formation of a butylthioxostannyl compound from a chloride precursor is confirmed by the disappearance of the Sn–Cl stretch and the emergence of a distinct Sn–S stretching frequency.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS provides critical data on the oligomeric state of the compound in solution. Because cyclic trimers and tetranuclear cages can fragment during ionization, identifying specific mass-to-charge ( m/z ) fragments—such as the [(RSn)3​S4​]+ ion—validates the specific cage-like or cyclic architecture of the synthesized batch[4].

Quantitative Spectroscopic Signatures

The following table summarizes the benchmark spectroscopic data used to validate the structural integrity of butylthioxostannyl derivatives.

Analytical ModalityTarget Bond / NucleusTypical Range / ObservationDiagnostic Significance
119Sn NMR Sn Center +100 to −150 ppmDetermines coordination number (4, 5, or 6). Tetranuclear cages often show single resonances (e.g., -98.24 ppm) indicating equivalent Sn environments[4].
13C NMR Butyl α -Carbon 15−25 ppmConfirms the integrity of the Sn-C bond and the presence of the butyl aliphatic chain[1].
FTIR Sn–S Stretch 300−400 cm −1 Validates the formation of the thioxo/sulfide bridge[3].
FTIR Sn–C Stretch 500−600 cm −1 Confirms the retention of the butyl substituents[3].
ESI-MS Molecular CoreVariable m/z Identifies oligomeric state (e.g., cyclic trimer vs. adamantane cage) via fragmentation patterns[4].

Experimental Methodology: Synthesis and Characterization Protocol

To ensure high scientific integrity, the following protocol outlines a self-validating workflow for the synthesis and spectroscopic analysis of dibutyltin sulfide, [(Bu2​SnS)3​] . Every step is designed to prevent the alteration of the tin coordination state prior to analysis.

AnalyticalWorkflow A Dibutyltin Dichloride (Precursor) B Sulfidation Reaction (Na2S, 20-40°C) A->B C Crude Butylthioxostannyl Oligomers B->C D Purification (Recrystallization) C->D E Pure Dibutyltin Sulfide [(Bu2SnS)3] D->E F 119Sn NMR (Coordination State) E->F G FTIR Spectroscopy (Sn-S Bond Confirmation) E->G

Fig 2. Self-validating workflow for the synthesis and spectroscopic verification of organotin sulfides.

Phase 1: Controlled Sulfidation Synthesis
  • Precursor Dissolution: Dissolve 10 mmol of dibutyltin dichloride in 50 mL of anhydrous dichloromethane under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the Sn-Cl bonds into stannoxanes.

  • Nucleophilic Substitution: Slowly add a stoichiometric aqueous solution of sodium sulfide ( Na2​S ) dropwise into the reaction vessel, maintaining the temperature between 20°C and 40°C[5]. Causality: Temperature control is critical; exceeding 50°C can lead to the degradation of the product and discoloration[5].

  • Phase Separation & Washing: Stir for 3 hours. Separate the organic layer and wash extensively with deionized water. Causality: Washing removes the NaCl byproduct, which can interfere with subsequent ESI-MS ionization.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cyclic trimer.

Phase 2: Spectroscopic Validation Preparation
  • 119Sn NMR Sample Prep: Dissolve 20 mg of the purified [(Bu2​SnS)3​] in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ )[6]. Causality: CD2​Cl2​ is a non-coordinating solvent. Using coordinating solvents like DMSO or Pyridine would artificially expand the tin center's coordination number, yielding a false upfield chemical shift. Acquire spectra at 186.5 MHz (on a 500 MHz instrument) using tetramethyltin as an external reference (0 ppm).

  • FTIR Sample Prep: Grind 2 mg of the sample with 100 mg of spectroscopic-grade, anhydrous KBr. Press into a translucent pellet using a hydraulic press. Causality: KBr is transparent in the far-IR region, allowing for the unobstructed observation of the critical Sn-S stretching band between 300–400 cm −1 .

References

  • Chapter 1 Organotin Chemistry - UM Students' Repository - um.edu.my -
  • Introducing Distinct Structural and Optical Properties into Organotin Sulfide Clusters by the Attachment of Perylenyl and Corannulenyl Groups - acs.org -
  • Synthesis, characterization and biological activities of organotin(IV)
  • Molecular Memory Switching Device Based on a Tetranuclear Organotin Sulfide Cage [(RSn IV ) 4 (μ-S) 6 ]·2CHCl 3 ·4H 2 O (R = 2-(Phenylazo)phenyl): Synthesis, Structure, DFT Studies, and Memristive Behavior - acs.org -
  • US10858473B2 - Polythiol composition, polymerizable composition for optical m
  • Genotoxicity and Immunotoxicity of Organotins - researchg
  • Acetalised Galactarate Polyesters: Interplay between Chemical Structure and Polymeris

Sources

Methodological & Application

Application Note: 2-((Butylthioxostannyl)thio)ethanol in the Synthesis of High-Clarity, Medical-Grade Polymeric Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the integrity of primary packaging and fluid-handling systems is as critical as the pharmaceutical formulation itself. Polyvinyl chloride (PVC) is the standard polymer for rigid pharmaceutical blister packs, drinking water applications, and fluid transport due to its versatility and barrier properties. However, PVC is highly susceptible to thermal degradation during processing.

This application note details the utilization of 2-((Butylthioxostannyl)thio)ethanol —a highly efficient organotin mercaptide—as a thermal stabilizer in polymer chemistry. By fundamentally altering the degradation kinetics of PVC, this compound enables the production of ultra-clear, thermally stable, and biocompatible polymeric matrices required for stringent regulatory environments.

Chemical Profiling & Mechanistic Causality

Compound Identity:

  • Chemical Name: 2-((Butylthioxostannyl)thio)ethanol[1]

  • CAS Number: 84864-54-0[1]

  • Molecular Formula: C6H14OS2Sn[1]

  • Molecular Weight: 285.01 g/mol [1]

The Problem: Autocatalytic Dehydrochlorination When PVC is subjected to thermal processing (e.g., calendering at >180°C), it undergoes a "zipper" dehydrochlorination reaction. Heat triggers the elimination of hydrochloric acid (HCl) at allylic chloride defects within the polymer backbone[2]. This released HCl acts as a catalyst, inducing further elimination and creating conjugated polyene structures that cause the polymer to turn yellow, red, and eventually black, rendering it brittle and useless[2].

The Solution: Dual-Action Stabilization Unlike conventional stabilizers that only neutralize acid, 2-((Butylthioxostannyl)thio)ethanol provides a sophisticated, dual-action mechanistic intervention[2]:

  • HCl Scavenging (Anti-oxidative Action): The organotin mercaptide reacts directly with the evolved HCl to form butyltin chlorides. Crucially, these resulting chlorides do not catalyze further elimination, thereby halting the autocatalytic loop[2].

  • Nucleophilic Substitution: The stabilizer actively seeks out reactive allylic chloride sites on the PVC backbone and substitutes the labile chlorine atoms with stable mercaptide groups, which are highly resistant to thermal elimination[2].

Furthermore, organotin heat stabilizers are uniquely capable of producing crystal-clear polymer films because their refractive index perfectly matches that of the PVC matrix—a property unmatched by other stabilizer classes[3].

Mechanism PVC Unstabilized PVC (Contains Allylic Cl Defects) Heat Thermal Processing (>180°C) PVC->Heat Degradation Dehydrochlorination (HCl Release + Polyene Formation) Heat->Degradation Induces 'Zipper' Effect Stabilizer 2-((Butylthioxostannyl)thio)ethanol (Organotin Mercaptide) Degradation->Stabilizer Intercepted by Mech1 Mechanism 1: HCl Scavenging (Forms Butyltin Chlorides) Stabilizer->Mech1 Mech2 Mechanism 2: Nucleophilic Substitution (Replaces Cl with Mercaptide) Stabilizer->Mech2 StablePVC Thermally Stable, Transparent PVC (Matched Refractive Index) Mech1->StablePVC Prevents Autocatalysis Mech2->StablePVC Halts Polyene Growth

Fig 1: PVC stabilization pathway of 2-((Butylthioxostannyl)thio)ethanol during thermal processing.

Quantitative Data Presentation

The efficacy of 2-((Butylthioxostannyl)thio)ethanol is most evident when comparing the optical clarity and thermal endurance of the resulting polymer against standard alternatives.

Table 1: Comparative Thermal Stability of Rigid PVC Formulations (Static Heat Test at 190°C)

FormulationStabilizer Dosage (phr)Time to Initial Yellowing (min)Time to Complete Blackening (min)Yellowness Index (YI) at 30 min
Unstabilized Control 0.0515> 50.0 (Fail)
Ca/Zn Complex (Standard) 2.0254512.4
2-((Butylthioxostannyl)thio)ethanol 2.0> 60> 1201.8 (Pass)

Note: A Yellowness Index (YI) of < 2.0 is generally required for pharmaceutical optical inspection standards to ensure the visual clarity of liquid drug formulations.

Experimental Protocol: Formulation and Validation of High-Clarity PVC

This protocol is designed as a self-validating system . Each phase includes internal controls to verify causality and ensure the integrity of the final polymer matrix.

Phase 1: Resin Compounding
  • Step 1: In a high-shear mixer, combine 100 phr (parts per hundred resin) of suspension-grade PVC resin with 40 phr of a biocompatible plasticizer (e.g., DOTP).

  • Step 2: Add exactly 2.0 phr of 2-((Butylthioxostannyl)thio)ethanol.

    • Causality: A dosage of 2.0 phr provides the optimal stoichiometric ratio to neutralize HCl generated at processing temperatures without exceeding solubility limits, which would otherwise cause surface migration (plate-out)[4].

  • Step 3: Blend at 80°C for 10 minutes.

    • Validation Check: The resulting mixture must be a dry, free-flowing powder. Any clumping indicates localized plasticizer pooling and requires the batch to be discarded, as it will lead to uneven stabilization.

Phase 2: Thermal Processing (Two-Roll Milling)
  • Step 4: Transfer the compounded powder to a two-roll mill preheated to 180°C.

  • Step 5: Mill the material for exactly 5 minutes to form a homogeneous sheet.

    • Causality: Processing at 180°C exceeds the glass transition temperature of PVC, allowing the liquid organotin mercaptide to fully intercalate between the polymer chains and execute nucleophilic substitution at the allylic chloride sites[2].

    • Validation Check: The milled sheet must be crystal clear upon exiting the rollers. Immediate yellowing indicates that the milling temperature was too high or the stabilizer was poorly dispersed.

Phase 3: Static Heat Stability Validation (Congo Red Method)
  • Step 6: Cut 10x10 mm squares from the milled sheet and from an unstabilized control sheet.

  • Step 7: Place the samples into separate glass test tubes. Suspend a strip of moistened Congo Red pH paper 1 cm above the sample in each tube.

  • Step 8: Place the tubes in an oil bath set to 190°C and start a timer.

    • Causality: As the PVC degrades, it releases HCl gas. The organotin stabilizer will scavenge this gas until it is entirely depleted[2]. Once exhausted, free HCl will rise and turn the Congo Red paper from red to blue.

    • Validation Check: The unstabilized control must turn the paper blue within 10-15 minutes. This validates the sensitivity of the pH paper. The stabilized sample should delay this color change to >60 minutes, confirming the successful integration and function of the 2-((Butylthioxostannyl)thio)ethanol.

Implications for Drug Development Professionals

For professionals overseeing drug delivery and packaging, the choice of polymer stabilizer directly impacts drug efficacy and safety:

  • Extractables and Leachables (E&L): The formation of stable thioether linkages on the polymer backbone prevents the generation of low-molecular-weight polyenes that could leach into liquid formulations.

  • Optical Clarity for Inspection: Because organotin mercaptides match the refractive index of PVC[3], the resulting blister packs and IV tubing allow for unimpeded automated optical inspection (AOI) of the drug product for particulates or discoloration.

References

  • EP3426723A1 - Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture - Google Patents.
  • The Role of Tin Stabilizers in PVC Manufacturing | Bisley International LLC.
  • Organotin Stabilizers - Baerlocher GmbH.
  • 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - Esen Arkis - SciSpace.
  • 2-[(Butylthioxostannyl)Thio]Ethanol 84864-54-0 wiki - GuideChem.

Sources

using 2-((Butylthioxostannyl)thio)ethanol as a PVC stabilizer

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application and evaluation of 2-((Butylthioxostannyl)thio)ethanol and related organotin compounds as thermal stabilizers for Polyvinyl Chloride (PVC). This document is intended for researchers, scientists, and professionals in polymer science and drug development.

Introduction: The Challenge of PVC Thermal Stability

Polyvinyl Chloride (PVC) is a remarkably versatile and widely utilized thermoplastic. However, its utility is intrinsically limited by its poor thermal stability. When subjected to the high temperatures required for processing (typically above 180°C), PVC undergoes a rapid, autocatalytic degradation process.[1] This degradation primarily involves dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[2] The release of HCl triggers a "zipper" chain reaction, leading to the formation of conjugated polyene sequences.[1] These polyenes absorb visible light, causing undesirable color changes from yellow to red, and eventually black, while also leading to embrittlement and loss of mechanical properties.[2]

To counteract this, heat stabilizers are essential additives in PVC formulations.[3] Among the most effective are organotin compounds, particularly those containing sulfur, such as mercaptides.[4][5] This guide focuses on the application of 2-((Butylthioxostannyl)thio)ethanol (CAS No. 84864-54-0)[6][7], a representative of the butyltin mercaptide class of stabilizers, which are crucial for producing high-quality, durable, and clear PVC articles.[5][8]

Mechanism of Stabilization: A Two-Fold Protective Action

Organotin mercaptide stabilizers, including butyltin derivatives of 2-mercaptoethanol, protect PVC through a synergistic, two-pronged mechanism.[3][9] This dual action is fundamental to their high efficiency.

  • HCl Scavenging : The primary and most immediate function is the neutralization of the hydrogen chloride gas as it is released from the degrading PVC chain.[2][10] This is a critical curative step, as it prevents the autocatalytic effect of HCl, which would otherwise accelerate further degradation.[2] The organotin mercaptide reacts with HCl to form organotin chlorides, which are more stable and do not promote the "zipper" reaction.[9]

  • Substitution of Labile Chlorine Atoms : The second, and equally important, function is a preventive measure. The PVC polymer chain contains defect sites, such as allylic chlorine atoms, which are particularly unstable and serve as initiation points for dehydrochlorination.[10] Organotin mercaptides react with these labile chlorines, substituting them with more stable mercaptide groups.[2][3] This exchange passivates the defect sites on the polymer backbone, significantly enhancing the intrinsic thermal stability of the PVC.

The chemical structure of 2-mercaptoethanol, with its reactive thiol (-SH) and hydroxyl (-OH) groups, makes it an excellent building block for creating these highly effective stabilizers.[11]

Caption: Dual-action mechanism of organotin mercaptide stabilizers in PVC.

Application and Formulation Guidelines

Organotin stabilizers are highly effective and are typically used at low dosages, generally between 0.8 to 2.0 parts per hundred parts of resin (phr).[12][13] Their liquid form allows for excellent distribution and compatibility within the PVC matrix, which is crucial for achieving high transparency in the final product.[3][13]

Table 1: Typical Formulation for Rigid, Transparent PVC Film

ComponentPurposeTypical Dosage (phr)
PVC Resin (K-value 65-67)Polymer Matrix100
2-((Butylthioxostannyl)thio)ethanol Primary Heat Stabilizer 1.0 - 2.0
Internal Lubricant (e.g., Glyceryl Monostearate)Reduces melt viscosity0.5 - 1.5
External Lubricant (e.g., Paraffin Wax)Prevents sticking to metal surfaces0.1 - 0.5
Processing Aid (e.g., Acrylic Copolymer)Improves melt homogeneity1.0 - 2.0
Impact Modifier (e.g., MBS)Enhances toughness5.0 - 10.0

Note: The optimal dosage of the stabilizer depends on the processing conditions (temperature, shear), the specific PVC grade, and the performance requirements of the final application.[5] It is crucial to avoid co-formulating with lead or cadmium-based stabilizers, as this can lead to the formation of black sulfides.[12][14]

Experimental Protocols for Performance Evaluation

To ensure the efficacy of a stabilizer system, a series of standardized tests must be performed. These protocols create a self-validating system by correlating static heat resistance with dynamic processing stability and visual appearance.

Experimental_Workflow cluster_tests 4. Performance Testing Formulation 1. PVC Formulation & Dry Blending Milling 2. Two-Roll Milling (e.g., 180°C, 10 min) Formulation->Milling Sheet 3. Compression Molding of PVC Sheet Milling->Sheet Static Static Oven Aging (ASTM D2115) Sheet->Static Congo Congo Red Test (ISO 182-1) Sheet->Congo TGA Thermogravimetric Analysis (TGA) Sheet->TGA Analysis 5. Data Analysis (Yellowness Index, Stability Time, Degradation Temp.) Static->Analysis Congo->Analysis TGA->Analysis

Caption: Standard experimental workflow for evaluating PVC stabilizer performance.

Protocol 1: Static Thermal Stability by Oven Aging

This test provides a direct visual assessment of the stabilizer's ability to prevent discoloration over time at a constant temperature.[15]

  • Principle : PVC samples are exposed to a high temperature in a forced-air oven, and the progression of color change is observed at regular intervals.

  • Apparatus : Forced-air oven with precise temperature control, colorimeter or spectrophotometer.

  • Procedure :

    • Prepare PVC sheets (e.g., 1 mm thickness) from a two-roll mill and compression molder.

    • Place the samples in a preheated oven at the test temperature (e.g., 185°C or 200°C).[16]

    • Remove samples at fixed time intervals (e.g., every 10 minutes).

    • Measure the Yellowness Index (YI) of each sample according to ASTM E313 or D1925.[15]

    • Record the time at which significant discoloration (e.g., turning dark brown or black) occurs.

Protocol 2: Determination of Stability Time by Congo Red Test

This classic method measures the time until the bulk degradation of PVC begins, as indicated by the evolution of HCl gas.[15][17]

  • Principle : A PVC sample is heated, and the time required to evolve enough HCl to change the color of a pH-sensitive indicator paper (Congo red) is measured.[17]

  • Apparatus : Heating block or oil bath with precise temperature control, glass test tubes, Congo red indicator paper, timer.

  • Procedure :

    • Place a weighed amount (e.g., 2.0 g) of the PVC compound into a clean, dry test tube.[17]

    • Suspend a strip of Congo red paper inside the tube, ensuring it does not touch the sample.[17]

    • Place the test tube in the heating block preheated to the test temperature (e.g., 200°C).[16]

    • Start the timer immediately.

    • Record the time, in minutes, at which the Congo red paper first shows a change from red to blue/violet. This is the stability time.[16][17]

Protocol 3: Thermogravimetric Analysis (TGA)

TGA provides quantitative data on the thermal decomposition profile of the PVC compound, allowing for precise determination of the onset of degradation.

  • Principle : TGA measures the mass loss of a sample as it is heated at a constant rate. The onset temperature of mass loss corresponds to the beginning of dehydrochlorination.[15][17]

  • Apparatus : Thermogravimetric Analyzer (TGA).

  • Procedure :

    • Calibrate the TGA instrument.

    • Place a small, precisely weighed sample (e.g., 5-10 mg) into a sample pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).[17]

    • Record the sample weight as a function of temperature.

    • Analyze the resulting curve to determine the onset temperature of degradation (Tonset) and the temperature at 5% mass loss (Td5%), which are key indicators of thermal stability.[15]

Interpreting the Results: A Comparative Analysis

The effectiveness of 2-((Butylthioxostannyl)thio)ethanol should be compared against a control (unstabilized PVC) and potentially other commercial stabilizers.

Table 2: Example Performance Data for a Stabilized PVC Formulation

Test MethodPerformance MetricUnstabilized PVCPVC + 1.5 phr Stabilizer
Oven Aging @ 185°C Time to Blackening (min)< 15> 60
Yellowness Index after 30 min> 100 (Black)< 20
Congo Red Test @ 200°C Stability Time (min)~ 525 - 35
TGA (10°C/min) Onset of Degradation (Tonset)~ 240 °C~ 280 °C
Temp. at 5% Mass Loss (Td5%)~ 265 °C~ 305 °C

A successful stabilization system, incorporating compounds like 2-((Butylthioxostannyl)thio)ethanol, will demonstrate a significantly longer time to discoloration in oven aging, a prolonged stability time in the Congo Red test, and a marked increase in the degradation onset temperature as measured by TGA.[18]

Conclusion

Organotin mercaptides derived from butyltin and 2-mercaptoethanol are highly efficient thermal stabilizers for PVC. Their dual-action mechanism of HCl scavenging and substitution of labile chlorine atoms provides excellent protection during high-temperature processing. By employing systematic and validated testing protocols such as oven aging, Congo Red, and TGA, researchers and developers can precisely quantify the performance benefits, ensuring the production of high-quality, durable, and aesthetically pleasing PVC products for a wide range of applications, from clear films and packaging to pipes and profiles.[2][8]

References

  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. (n.d.). GCRIS.
  • Organotin Stabilizers. (n.d.). Baerlocher GmbH.
  • The Role of Tin Stabilizers in PVC Manufacturing. (2021, September 20). Bisley International LLC.
  • Application Notes and Protocols: Octyltin Trichloride as a PVC Stabilizer. (n.d.). Benchchem.
  • Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture. (n.d.). Google Patents.
  • MECHANISM OF THIOL BASED PVC STABILISERS. (n.d.). Aston Publications Explorer.
  • Boosting PVC performance with Organotin stabilizers. (2024, June 30). Platinum Industries.
  • 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. (n.d.). SciSpace.
  • Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. (n.d.). Kanademy.
  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025, August 25). Orbimind.
  • 2-[(Butylthioxostannyl)Thio]Ethanol 84864-54-0 wiki. (n.d.). GuideChem.
  • The mechanism of action of PVC stabilizer. (2025, August 29). JUBANG.
  • Organotin Stabilisers. (n.d.). PVC.
  • Evaluation method for thermal stability of PVC heat stabilizer. (2025, June 20). Rallychem.
  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (n.d.). GCRIS.
  • MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. (n.d.). INCHEM.
  • Optimizing PVC Stability: The Role of 2-Mercaptoethanol. (n.d.).
  • Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023, June 1).
  • 84864-54-0, 2-[(Butylthioxostannyl)thio]ethanol Formula. (n.d.). ECHEMI.
  • PVC Stabilizers and Plasticizers. (n.d.). SONGWON Industrial Group.

Sources

Analytical Methods for the Quantification of 2-((Butylthioxostannyl)thio)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex organotin compounds such as 2-((Butylthioxostannyl)thio)ethanol (CAS 84864-54-0) presents unique analytical challenges due to their high polarity, thermal instability, and propensity to adsorb onto active surfaces. This application note provides a comprehensive, causality-driven guide to quantifying this compound in environmental and polymeric matrices. We detail two orthogonal, self-validating methodologies: Intact Cation Analysis via µLC-ES-ITMS (adapted from EPA Method 8323) and Alkyl Backbone Speciation via GC-ICP-MS using in-situ sodium tetraethylborate derivatization.

Chemical Profile & Analytical Causality

Compound Characteristics

2-((Butylthioxostannyl)thio)ethanol is a mono-butyltin derivative characterized by a central tin atom coordinated to a butyl group, a thioxo group (=S), and a thioethanol ligand (-S-CH 2​ CH 2​ OH)[1]. With a molecular weight of 285.01 g/mol and significant polarity (Topological Polar Surface Area: 77.6)[1], it is highly non-volatile.

The Causality of Matrix Interference and Adsorption

Organotins are notorious for yielding poor recoveries in standard chromatographic systems. The causality is twofold:

  • Glassware Adsorption: The electropositive tin center interacts strongly with negatively charged silanol groups on standard borosilicate glassware.

  • Thermal Degradation: The Sn-S bonds are thermally labile, leading to degradation in high-temperature GC injection ports if analyzed without derivatization.

The Chemical Solution: To prevent adsorption, all glassware must be acid-washed, and extractions must utilize tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)[2]. Tropolone acts as a bidentate chelating agent, forming a stable, neutral coordination complex with the tin center, effectively shielding it from active matrix sites and improving extraction efficiency[3].

Causality OrgTin Organotin Species (High Polarity, Glass Adsorptive) Tropolone Tropolone Addition (Chelates Sn, Prevents Adsorption) OrgTin->Tropolone NaBEt4 NaBEt4 Derivatization (Aqueous Ethylation) Tropolone->NaBEt4 Volatile Volatile Alkyltin (GC-Compatible) NaBEt4->Volatile

Caption: Chemical causality pathway illustrating how tropolone and NaBEt4 resolve organotin matrix challenges.

Analytical Workflow Decision Tree

Depending on whether the goal is to quantify the intact molecule (preserving the thioethanol ligand) or to perform speciation on the butyltin backbone, scientists must choose between LC-MS and GC-MS pathways[4].

Workflow Start Sample: 2-((Butylthioxostannyl)thio)ethanol (Polar, Non-Volatile Organotin) Decision Select Analytical Pathway based on Target Start->Decision GC_Path GC-ICP-MS / GC-MS (Alkyl Backbone Speciation) Decision->GC_Path High Sensitivity LC_Path µLC-ES-ITMS (EPA 8323) (Intact Cation Analysis) Decision->LC_Path Preserves Ligands Extract_GC Liquid-Liquid Extraction (Acetone/Hexane + Tropolone) GC_Path->Extract_GC Extract_LC Solid-Phase Extraction (SPE) (C18 Cartridge + Tropolone) LC_Path->Extract_LC Deriv In-situ Derivatization (NaBEt4 Ethylation at pH 4.5) Extract_GC->Deriv Detect_GC GC Separation & ICP-MS Detection Deriv->Detect_GC Detect_LC µLC Separation & ESI-ITMS Detection Extract_LC->Detect_LC

Caption: Analytical workflow decision tree for organotin quantification comparing GC and LC pathways.

Methodology I: Intact Analysis via µLC-ES-ITMS (Based on EPA 8323)

This method utilizes electrospray ionization (ESI), a "soft" ionization technique, allowing for the detection of the organotin compound without hydrolysis or derivatization[2].

Step-by-Step Protocol
  • Sample Preparation & Acidification: Acidify 2 L of the aqueous sample to pH 2.5 using 12N HCl. Causality: Acidification protonates silanol sites on suspended particulates, releasing bound organotins into the aqueous phase[2].

  • Internal Standard Addition: Spike the sample with an isotopically labeled standard (e.g., Monobutyltin-d9) to create a self-validating recovery system.

  • SPE Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 10 mL of methanol, followed by 10 mL of reagent water.

  • Extraction: Pass the sample through the SPE cartridge at a fast drip (~50 mL/min). Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute the analytes using a solvent mixture of hexane:acetic acid:tropolone (99:1:0.1 v/v). Causality: The acetic acid maintains the analyte in its cationic form, while tropolone stabilizes it during elution[2].

  • Analysis: Inject directly into the µLC-ES-ITMS. Optimize the electrospray voltage to prevent in-source fragmentation of the thioethanol ligand.

Methodology II: Speciation via GC-ICP-MS with NaBEt4 Derivatization

For ultra-trace speciation of the butyltin backbone, gas chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is the gold standard[4]. Because the compound is non-volatile, it must be alkylated. We utilize Sodium Tetraethylborate (NaBEt4) rather than Grignard reagents. Causality: Grignard reagents require strictly anhydrous conditions, risking analyte loss during drying steps[5]. NaBEt4 acts as an ethyl donor in aqueous environments, allowing for simultaneous extraction and in-situ derivatization[6].

Step-by-Step Protocol
  • Buffering: Transfer 0.5 L of the sample to an acid-washed separatory funnel. Add 10 mL of 5M Sodium Acetate buffer to adjust the pH to strictly 4.5. Causality: NaBEt4 derivatization efficiency drops precipitously outside the pH 4.0–5.0 range[7].

  • Isotope Dilution: Add 200 µL of 0.25 ppm TBT-d27 internal standard.

  • In-Situ Derivatization: Add 2 mL of freshly prepared 1% NaBEt4 solution. Shake gently and incubate for 1 hour. Add a second 1 mL aliquot of NaBEt4 to ensure complete ethylation of the tin center[7].

  • Extraction: Add 50 mL of dichloromethane (DCM) or an acetone-hexane (3:7) mixture[8]. Cap and shake vigorously for 1 minute.

  • Clean-up: Pass the organic extract through a bed of anhydrous sodium sulfate (to remove water) and a Florisil or silica gel column (to remove matrix interferents)[5].

  • Analysis: Inject 1 µL into the GC-ICP-MS. The ICP-MS detects specific tin isotopes (e.g., 120 Sn, 118 Sn), providing virtually interference-free quantification[4].

Quality Assurance & Self-Validating Systems

To ensure trustworthiness, every protocol must operate as a closed, self-validating loop:

  • Species-Specific Isotope Dilution (SSID): By spiking samples with isotopically enriched analogues (e.g., 119 Sn-enriched butyltin) before extraction, any subsequent loss during derivatization or SPE is mathematically canceled out during the final MS ratio calculation[4].

  • Reagent Blanks: NaBEt4 is highly reactive and can degrade into interfering byproducts if exposed to air[6]. A procedural blank must be run with every batch to validate reagent integrity.

  • Tuning Standards: Prior to LC-MS analysis, a tuning standard must be run to evaluate the relative sensitivity of the target compounds. If sensitivity drops, the ES-ITMS parameters must be recalibrated[2].

Quantitative Data Summaries

The following tables summarize expected performance metrics based on established EPA and literature frameworks for organotin analysis.

Table 1: Comparison of Analytical Workflows
ParameterµLC-ES-ITMS (EPA 8323)GC-ICP-MS (NaBEt4 Derivatization)
Target Analyte Form Intact CationEthylated Alkyltin Backbone
Derivatization Required? NoYes (In-situ aqueous)
Primary Extraction SPE (C18)Liquid-Liquid Extraction (DCM/Hexane)
Matrix Stabilizer Tropolone (0.1%)Sodium Acetate Buffer (pH 4.5)
Primary Advantage Preserves labile ligandsUnmatched sensitivity & speciation
Table 2: Typical Method Performance Metrics
MetricGC-ICP-MS PerformanceµLC-ES-ITMS Performance
Limit of Detection (LOD) 2 – 10 ng/kg[3]780 – 1000 pg (on-column)[9]
Relative Standard Deviation 2.8% – 14.8%[3]5.0% – 15.0%
Typical Recovery Rate 88.8% – 102.2%[8]75.0% – 95.0%
Reagent Stability NaBEt4: < 3 months (inert gas)[7]Tropolone/Acid: Stable

References

  • GuideChem - 2-[(Butylthioxostannyl)Thio]Ethanol Properties and Data. 1

  • Academie des Sciences - Comparison of two analytical methods for the determination of organotin compounds in marine organisms. 5

  • U.S. Environmental Protection Agency (EPA) - Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. 2

  • DiVA Portal - Determination of Organometallic Compounds Using Species Specific Isotope Dilution and GC-ICP-MS. 4

  • Strem Chemicals - Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin, -lead, and -mercury. 6

  • PubMed (NIH) - Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate. 8

  • Government of British Columbia - Organotins in Water by GC with MS Detection - PBM. 7

  • United Chemical Technologies - Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. 9

  • CABI Digital Library - Determination of organo-tin residues in aquatic products with GC-MS coupling with sodium tetraethylborate derivatization. 3

Sources

Application Note: Advanced Speciation and Quantification of Organotin Compounds in Polymer Matrices via HPLC-ICP-MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organotin compounds (OTCs) are critical additives in polymer manufacturing, primarily serving as heat and light stabilizers in polyvinyl chloride (PVC) and as biocides in marine coatings[1]. Due to their well-documented endocrine-disrupting toxicity and their propensity to leach from aged PVC pipes into drinking water or food simulants, rigorous analytical speciation is mandatory[2]. This application note details a highly authoritative, self-validating High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) methodology. This protocol enables the direct extraction, separation, and absolute quantification of mono-, di-, and tri-substituted organotins (e.g., MBT, DBT, TBT) from complex polymer matrices.

Mechanistic Insights & Analytical Strategy

Historically, OTC speciation relied heavily on Gas Chromatography (GC). However, GC necessitates complex, time-consuming derivatization steps (e.g., alkylation using sodium tetraethylborate or Grignard reagents) to volatilize the ionic organotin species[1]. Derivatization yields can vary significantly depending on the sample matrix and extraction efficiency, introducing severe analytical uncertainty[3].

By employing HPLC, derivatization is entirely bypassed . Intact organotin species are separated based on their hydrophobicity and charge. When coupled with ICP-MS, the system achieves picogram-to-nanogram limits of detection and allows for simultaneous multi-elemental speciation[3].

The Self-Validating System (Causality of Isotope Dilution): To counteract matrix suppression and incomplete extraction from dense polymer networks, this protocol employs Isotope Dilution Mass Spectrometry (ID-MS). By spiking the solid polymer sample with isotopically enriched standards (e.g., 117 Sn-enriched TBT) prior to extraction, the method creates an internal self-validating loop[4]. Any physical loss during extraction or ionization suppression in the argon plasma is proportionally mirrored in the enriched spike. Because quantification is based on the altered isotope ratio ( 120 Sn/ 117 Sn) rather than absolute signal intensity, the final calculated concentration is immune to standard matrix interferences, ensuring absolute quantitative accuracy.

Workflow Visualization

G A Polymer Sample (e.g., PVC) B Isotope Spiking (117Sn-Enriched) A->B Preparation C Solvent Extraction (MeOH/Acetic Acid) B->C Matrix release D HPLC Separation (Reversed-Phase C18) C->D Extract injection E ICP-MS Detection (118Sn, 120Sn Monitoring) D->E Eluent transfer F Data Analysis & ID-MS Validation E->F Quantitation

Workflow for HPLC-ICP-MS analysis of organotins using isotope dilution validation.

Experimental Protocols

Reagents and Materials
  • HPLC-grade Methanol, Acetonitrile, and Glacial Acetic Acid.

  • Triethylamine (TEA) (0.05% v/v)[5].

  • Isotopically enriched 117 Sn-TBT and 117 Sn-DBT standards[4].

  • Natural abundance standards: Monobutyltin (MBT), Dibutyltin (DBT), Tributyltin (TBT), Monomethyltin (MMT), Dimethyltin (DMT)[2].

Polymer Sample Preparation and Extraction

Causality of Extraction Chemistry: Polymers like PVC tightly bind OTCs. A mixture of acetic acid and methanol is utilized; the acetic acid disrupts the polar interactions between the tin cation and the polymer matrix, while methanol acts as a highly efficient solvating agent for the hydrophobic alkyl chains[3].

  • Cryogenic Milling : Pulverize 1.0 g of the polymer sample using a cryogenic mill to drastically increase the surface area, ensuring exhaustive solvent penetration.

  • Isotope Spiking : Accurately weigh 0.2 g of the pulverized polymer into an Accelerated Solvent Extraction (ASE) cell or a microwave digestion vessel. Spike with a known concentration of 117 Sn-enriched standards to initiate the ID-MS validation loop[4].

  • Solvent Addition : Add 10 mL of the extraction solvent (0.5 M sodium acetate / 1.0 M acetic acid in methanol)[3].

  • Extraction : Subject the sample to microwave-assisted extraction (MAE) at 60% power for 5 minutes, or ASE at 100°C and 1500 psi for 15 minutes.

  • Filtration : Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC Separation Conditions

Causality of Mobile Phase Additives: Organotins are cationic at acidic pH. Without a modifier, they strongly interact with residual silanol groups on silica-based C18 columns, causing severe peak tailing and loss of resolution. Triethylamine (TEA) is added as a silanol-blocking agent; it competes for these active sites, ensuring sharp, symmetrical peaks and reproducible retention times[5].

Table 1: Optimized HPLC Parameters

ParameterSpecification
Analytical Column Reversed-Phase C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Acetic Acid (65:23:12 v/v/v) + 0.05% TEA
pH Adjustment Adjusted to pH 3.0 with dilute ammonia[5]
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 30°C
ICP-MS Detection Parameters

The HPLC effluent is introduced directly into the ICP-MS nebulizer. The system must be tuned daily for maximum Sn sensitivity and minimal oxide formation.

Table 2: ICP-MS Operating Conditions

ParameterSpecification
RF Power 1200 W[2]
Plasma Gas Flow 14.0 L/min
Auxiliary Gas Flow 1.0 L/min
Carrier Gas Flow 0.8 L/min
Monitored Isotopes 117 Sn (Enriched Spike), 118 Sn, 120 Sn (Natural Abundance)

Data Presentation & Analytical Performance

The combination of HPLC separation and ID-ICP-MS detection provides exceptional linearity, recovery, and precision, even when extracting from highly complex and dense polymer matrices. Table 3 summarizes the validated performance metrics for butyltin species extracted from a PVC matrix.

Table 3: Analytical Performance Metrics for Organotins in PVC

Analyte SpeciesLimit of Detection (LOD, ng/L)Limit of Quantitation (LOQ, ng/L)Absolute Recovery (%)Precision (RSD, %, n=6)
Monobutyltin (MBT) 0.150.5098.23.4
Dibutyltin (DBT) 0.120.4099.52.8
Tributyltin (TBT) 0.100.35101.12.1

Conclusion

The direct coupling of HPLC to ICP-MS provides a robust, derivatization-free pathway for the speciation of organotin compounds in polymers[6]. By integrating isotope dilution prior to extraction, the protocol completely neutralizes matrix-induced variability and extraction losses. This establishes a highly trustworthy, self-validating analytical system suitable for stringent regulatory compliance, migration testing, and toxicological assessments.

Sources

Advanced GC-MS Methodologies for the Speciation and Quantification of Butyltin Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Organotin compounds (OTCs), specifically the butyltin species—monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT)—are pervasive anthropogenic pollutants. Historically utilized as biocides in marine antifouling paints and as thermal stabilizers in polyvinyl chloride (PVC) manufacturing, these compounds are highly persistent and exhibit severe endocrine-disrupting properties, such as inducing imposex in marine gastropods[1]. Consequently, stringent global monitoring is mandated by environmental frameworks like the Water Framework Directive (WFD)[1].

The Analytical Challenge: In their native state, butyltin species are highly polar, ionic, and non-volatile. This makes them fundamentally incompatible with direct Gas Chromatography-Mass Spectrometry (GC-MS)[2]. To achieve chromatographic resolution, these analytes must be chemically transformed into volatile, thermally stable tetraalkyltin derivatives prior to injection[2].

Derivatization Strategies: Historically, alkylation via Grignard reagents (e.g., pentylmagnesium bromide) was the standard. However, Grignard reactions demand strict anhydrous conditions, non-polar solvents, and a hazardous quenching step to neutralize excess reagent[2]. Modern protocols overwhelmingly favor ethylation using sodium tetraethylborate (NaBEt₄) . This reagent allows for in situ derivatization directly within the aqueous phase, simultaneously driving the newly formed, non-polar ethylated products into an organic extraction solvent (e.g., hexane)[2][3].

Chemical Logic of In Situ Ethylation

The efficiency of NaBEt₄ derivatization is governed by strict pH control. Organotin cations act as weak acids in aqueous environments. Maintaining a sample pH between 4.5 and 5.4 using an acetate buffer is critical[4][5]. This specific pH window optimizes the nucleophilic transfer of ethyl groups from the borate complex to the tin cation, while simultaneously preventing the rapid hydrolysis of NaBEt₄ that occurs under highly acidic conditions[4].

The reaction replaces the native chloride or hydroxide ligands with ethyl groups, yielding:

  • MBT → Butyltriethyltin

  • DBT → Dibutyldiethyltin

  • TBT → Tributylethyltin

Pathway MBT Monobutyltin (MBT) [Sn(Bu)]3+ NaBEt4 NaBEt4 (Ethylation) MBT->NaBEt4 DBT Dibutyltin (DBT) [Sn(Bu)2]2+ DBT->NaBEt4 TBT Tributyltin (TBT) [Sn(Bu)3]+ TBT->NaBEt4 MBTEt Butyltriethyltin MW: 264 NaBEt4->MBTEt DBTEt Dibutyldiethyltin MW: 292 NaBEt4->DBTEt TBTEt Tributylethyltin MW: 320 NaBEt4->TBTEt Frag1 m/z 235 [M - Ethyl]+ MBTEt->Frag1 EI (70 eV) Frag2 m/z 263 [M - Ethyl]+ DBTEt->Frag2 EI (70 eV) Frag3 m/z 291 [M - Ethyl]+ TBTEt->Frag3 EI (70 eV)

Fig 1: In situ ethylation of butyltin species via NaBEt4 and subsequent EI-MS fragmentation pathways.

Experimental Workflow

To ensure a self-validating system, the workflow relies heavily on Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with isotopically labeled standards (e.g., ¹¹⁹Sn-enriched butyltins or TBT-d₂₇) prior to any sample manipulation, analysts can mathematically correct for matrix-induced signal suppression, incomplete derivatization, and volumetric extraction losses[3][6].

Workflow Start Environmental Sample (Water/Sediment) Spike Add Internal Standard (e.g., TBT-d27) Start->Spike Buffer Adjust pH to 4.5-5.4 (Acetate Buffer) Spike->Buffer Deriv In situ Ethylation Add 1-2% NaBEt4 (aq) Buffer->Deriv Extract Liquid-Liquid Extraction Add Hexane & Agitate Deriv->Extract Simultaneous Phase Phase Separation (Centrifugation) Extract->Phase Organic Collect Organic Phase (Hexane + Tetraalkyltins) Phase->Organic GCMS GC-MS (SIM Mode) Analysis Organic->GCMS

Fig 2: Self-validating sample preparation workflow for the extraction and derivatization of OTCs.

Step-by-Step Protocol: In Situ Ethylation & Extraction

Materials and Reagents
  • Target Standards: MBT, DBT, TBT chlorides (Purity >95%).

  • Internal Standard (IS): TBT-d₂₇ or ¹¹⁹Sn-enriched mixed butyltins[3][6].

  • Derivatization Reagent: 1–2% (w/v) NaBEt₄ prepared in deionized water or 0.1 M NaOH. (Note: NaBEt₄ is pyrophoric and degrades rapidly; prepare fresh daily or store at -20 °C for a maximum of two weeks)[3][5].

  • Buffer: 1 M Acetic acid/Sodium acetate buffer (pH ~4.8)[5].

  • Extraction Solvent: GC-grade Hexane or Isooctane.

Preparation of Aqueous Samples
  • Aliquot & Spike: Transfer 100 mL of the water sample into a pre-cleaned borosilicate glass or polycarbonate centrifuge tube. Add a known concentration of the Internal Standard.

    • Causality: Allow 15 minutes of equilibration time. This ensures the IS partitions into suspended particulate matter identically to the native analytes, validating the recovery metrics[3].

  • pH Adjustment: Add 5 mL of the 1 M acetate buffer to adjust the sample pH to the optimal 4.5–5.4 range[4].

  • Simultaneous Derivatization/Extraction: Add 1.0 mL of hexane, followed immediately by 0.5 mL of the 1–2% NaBEt₄ solution[3].

  • Agitation: Shake vigorously (via mechanical shaker) for 15–30 minutes.

    • Causality: Vigorous agitation maximizes the interfacial surface area between the aqueous phase and the non-polar hexane micro-droplets. This facilitates the immediate phase-transfer of the newly formed, highly hydrophobic tetraalkyltins before they can adsorb to the vessel walls[7].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to break any micro-emulsions.

  • Collection: Carefully transfer the upper organic layer (hexane) into an autosampler vial equipped with a glass insert for GC-MS analysis.

Preparation of Solid Matrices (Sediments/Biota)
  • Pre-Extraction: Butyltins bind aggressively to sediment organic matter. Prior to ethylation, sediments must be extracted using a methanolic acetic acid solution (often aided by microwave or ultrasonic agitation)[1]. The acid protonates the binding sites, releasing the organotin cations into the methanol.

  • Dilution & Ethylation: The methanolic extract is then diluted in buffered water and subjected to the exact in situ ethylation protocol described in Section 4.1[8].

GC-MS Instrumental Parameters & Data Presentation

Detection is performed using a GC-MS system operating in Electron Impact (EI) mode at 70 eV. Because tin possesses 10 stable isotopes (with ¹²⁰Sn being the most abundant at ~32.6%), the isotopic clusters provide a highly specific spectral fingerprint[3].

In Selected Ion Monitoring (SIM) mode, the primary diagnostic fragment for ethylated butyltins is the [M - Ethyl]⁺ ion (loss of 29 amu)[3][9].

Recommended GC Parameters:

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m × 0.25 mm i.d. × 0.25 µm)[3][7].

  • Carrier Gas: Helium at a constant flow of 1.0–1.2 mL/min[3].

  • Oven Program: Initial 60 °C (hold 1 min), ramp at 20 °C/min to 130 °C, then 10 °C/min to 250 °C, hold for 3 min[7].

Table 1: GC-MS SIM Parameters for Ethylated Butyltins
Target AnalyteDerivatized FormMolecular Weight (¹²⁰Sn)Target Quantitation Ion (m/z)Qualifier Ions (m/z)
MBT Butyltriethyltin264235 [M-Et]⁺193, 165
DBT Dibutyldiethyltin292263 [M-Et]⁺235, 193
TBT Tributylethyltin320291 [M-Et]⁺263, 235
TBT-d₂₇ (IS) Tributylethyltin-d₂₇347318 [M-Et]⁺290, 260

Expert Insights & Troubleshooting

  • Matrix Interferences (Elemental Sulfur): In anoxic marine sediments, elemental sulfur is frequently co-extracted. During derivatization, sulfur reacts with NaBEt₄ to form dialkyl sulfides, which can co-elute with target analytes and severely suppress MS signals.

    • Solution: Implement a post-extraction clean-up step. Passing the hexane extract through a Florisil column or treating it with activated copper powder effectively removes sulfur interferences prior to GC injection[8].

  • Monitoring Analyte Degradation: Harsh extraction conditions (e.g., excessive heat during microwave-assisted extraction) can strip butyl groups from the tin backbone, artificially inflating MBT levels or generating inorganic tin (Sn⁴⁺)[1][10]. Keep extraction temperatures below 40 °C and monitor the chromatogram for inorganic tin peaks to validate extraction integrity[10].

  • System Passivation: Organotins are prone to adsorption on active sites within the GC inlet liner. Ensure the use of ultra-inert, deactivated liners and perform regular inlet maintenance to prevent peak tailing and loss of sensitivity for MBT.

References

  • 3. gcms.cz. 2.10. Thermo Fisher Scientific. 3.1. ResearchGate. 4.. Elsevier Science B.V. / Green River Tech. 5.6. Gov.bc.ca.

  • 4. Centers for Disease Control and Prevention.

  • 8. Academie-sciences.fr. 8.7. Lietuvos mokslų akademija. 9.5. PMC (nih.gov).

Sources

Application Notes and Protocols for Determining the Thermal Stability of Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer, but it is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily through dehydrochlorination, can lead to discoloration, embrittlement, and a loss of mechanical properties, compromising the final product's quality and performance. The incorporation of thermal stabilizers is therefore essential. This guide provides a comprehensive overview and detailed protocols for key experimental methods used to evaluate the thermal stability of PVC compositions. We will delve into the causality behind experimental choices, offering insights grounded in the chemical mechanisms of PVC degradation and stabilization. The protocols described are based on established industry standards, ensuring reliable and reproducible results for researchers, scientists, and professionals in polymer and drug development.

Introduction: The Imperative of PVC Thermal Stability

The thermal degradation of PVC is a complex process initiated by structural defects in the polymer chain, such as allylic and tertiary chlorine atoms. When subjected to heat, typically above 130°C, a "zipper-like" dehydrochlorination reaction occurs, releasing hydrogen chloride (HCl) gas.[1] This process is autocatalytic, as the released HCl further accelerates the degradation.[2] The formation of conjugated polyene sequences results in the characteristic yellowing and eventual browning or blackening of the material.

Thermal stabilizers are crucial additives that interfere with this degradation process through several mechanisms:

  • HCl Scavenging: They neutralize the released HCl, preventing its catalytic effect.[1]

  • Replacement of Unstable Chlorine Atoms: Stabilizers can substitute the labile chlorine atoms on the PVC chain with more stable functional groups.[3]

  • Disruption of Polyene Formation: Some stabilizers can react with the growing conjugated double bonds, inhibiting color formation.[1]

The effectiveness of a stabilizer system is evaluated based on three key performance indicators:

  • Initial Stability: Resistance to discoloration during the initial stages of heating, which is critical for applications where aesthetics are important.[4]

  • Long-Term Stability: The ability to withstand prolonged heat exposure without significant degradation, ensuring processability even with production interruptions.[4]

  • Residual Stability: The thermal stability remaining in the final product, which is crucial for its performance and lifespan under thermal stress.[4]

This application note details several widely accepted methods for quantifying these aspects of thermal stability, from simple, rapid quality control tests to more sophisticated analytical techniques.

Static Heat Stability Tests

Static tests are fundamental for assessing the thermal stability of PVC under constant temperature conditions. They are particularly useful for quality control and for comparing the relative performance of different stabilizer formulations.

Oven Aging / Discoloration Method (ASTM D2115)

This method provides a direct visual assessment of a PVC compound's resistance to discoloration when exposed to heat in a circulating air oven.[5] It is a practical and cost-effective way to evaluate both initial and long-term stability.[5][6]

Causality of Experimental Choices: The circulating air oven ensures a uniform temperature distribution around the specimens, which is critical for reproducible results.[7] The periodic removal and visual inspection of samples against a reference standard allows for the creation of a time-course of discoloration, providing a clear indication of the stabilizer's effectiveness over time.[5] While this method is excellent for detecting gross differences in stability, it's important to note that discoloration is just one indicator of degradation; other properties like mechanical strength may also be affected.[6]

Experimental Protocol:

  • Specimen Preparation:

    • If the PVC compound is not already in sheet form, it must be compression-molded into sheets of uniform thickness.[5]

    • Cut the sheets into specimens of a consistent size, for example, 25 mm by 25 mm.[7]

  • Apparatus:

    • A forced-air circulating oven capable of maintaining the set temperature within ±1°C.[5][7]

  • Procedure:

    • Preheat the oven to the desired test temperature (typically between 170°C and 220°C, depending on the compound).[5]

    • Place the PVC specimens on a rack in the oven, ensuring they are not in contact with each other.[7]

    • At predetermined time intervals (e.g., every 15 or 30 minutes), remove one specimen of each formulation being tested.[5]

    • Mount the removed specimens in chronological order on a display card for visual comparison.

    • Record the time at which the first perceptible color change occurs and the time to severe discoloration (e.g., dark brown or black).[5]

Data Presentation:

FormulationTime to First Discoloration (min)Time to Severe Discoloration (min)
Control (No Stabilizer)1545
Stabilizer A45120
Stabilizer B60150
Congo Red Test (ISO 182-1 & ASTM D4202)

The Congo Red test is a classic and widely used method for determining the thermal stability time of PVC.[8][9] It measures the time required for a heated PVC sample to evolve enough HCl gas to change the color of a pH-sensitive indicator paper.[9][10] This provides a quantitative measure of the point at which significant degradation begins.[9]

Causality of Experimental Choices: This method directly detects the primary chemical byproduct of PVC degradation, HCl.[9] The use of Congo Red paper, which changes color from red to blue at approximately pH 3, provides a distinct and easily observable endpoint.[11] The test is conducted in a controlled temperature environment, typically an oil bath, to ensure uniform heating of the sample.[9] This method is particularly useful for assessing residual stability.[4]

Experimental Protocol:

  • Specimen Preparation:

    • The sample can be in powder or granular form.[9]

    • If testing a finished product, it should be cut or ground into small pieces, avoiding excessive heating during preparation.[12]

  • Apparatus:

    • Test tubes (e.g., 18 x 150 mm).[9]

    • An oil bath with a stirrer and thermostatic control, capable of maintaining the test temperature ±1°C.[9]

    • Congo Red indicator paper strips.[9]

    • A timing device.[9]

  • Procedure:

    • Preheat the oil bath to the specified test temperature (e.g., 180°C or 200°C).[10][12]

    • Place a sufficient amount of the PVC sample into a test tube.[9]

    • Insert a strip of Congo Red paper into a small glass tube fitted into a stopper, ensuring the end of the paper is a set distance (e.g., 25 ± 2 mm) above the sample.[9]

    • Place the test tube assembly into the preheated oil bath and start the timer immediately.[9]

    • Observe the Congo Red paper and stop the timer at the first sign of a color change from red to blue.[4]

    • The elapsed time is the thermal stability time.[9]

Experimental Workflow for Congo Red Test (ISO 182-1)

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_result Result prep_sample Prepare PVC Sample (Powder, Granules, or Cut Product) prep_apparatus Prepare Test Tube Assembly with Congo Red Paper preheat Preheat Oil Bath (e.g., 180°C) insert_tube Insert Test Tube into Oil Bath preheat->insert_tube start_timer Start Timer insert_tube->start_timer observe Observe Congo Red Paper start_timer->observe color_change Color Changes Red to Blue observe->color_change HCl Evolution stop_timer Stop Timer color_change->stop_timer record_time Record Thermal Stability Time stop_timer->record_time

Caption: Workflow for the Congo Red thermal stability test.

Thermoanalytical Methods

Thermoanalytical techniques provide more detailed and quantitative information about the thermal degradation process of PVC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For PVC, TGA typically reveals a two-stage weight loss process.[8] The first stage corresponds to dehydrochlorination, while the second stage involves the breakdown of the remaining polyene backbone.[8][13]

Causality of Experimental Choices: By precisely measuring weight loss as a function of temperature, TGA can determine the onset temperature of degradation, which is a key indicator of thermal stability.[14] A higher onset temperature signifies better stability. The rate of weight loss can also provide insights into the kinetics of the degradation process. This technique is highly sensitive and can be used to quantify the amount of volatile components and filler materials in a PVC compound.[15]

Experimental Protocol:

  • Specimen Preparation:

    • A small, representative sample of the PVC compound (typically 5-10 mg) is required.

  • Apparatus:

    • A thermogravimetric analyzer.

  • Procedure:

    • Place the sample in the TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).[16]

    • Record the weight loss as a function of temperature.

    • The onset temperature of degradation is determined from the resulting TGA curve, often defined as the temperature at which 5% weight loss occurs.[14]

Data Presentation:

FormulationOnset Degradation Temp. (T₅%) (°C)Temp. at Max. Degradation Rate (°C)
Control (No Stabilizer)265290
Stabilizer A285310
Stabilizer B295320

PVC Degradation Pathway and TGA Correlation

G cluster_pvc PVC Degradation cluster_tga TGA Curve Stages pvc PVC Polymer Chain dehydro Dehydrochlorination (HCl loss) pvc->dehydro Heat polyene Conjugated Polyenes dehydro->polyene stage1 Stage 1 Weight Loss dehydro->stage1 Corresponds to backbone_degrad Backbone Degradation polyene->backbone_degrad Further Heating char Char Residue backbone_degrad->char stage2 Stage 2 Weight Loss backbone_degrad->stage2 Corresponds to

Caption: Correlation of PVC degradation steps with TGA weight loss stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It can be used to determine the glass transition temperature (Tg) and to detect exothermic or endothermic events associated with degradation.[16][17] An exothermic peak at higher temperatures can indicate the onset of oxidative degradation.[8]

Causality of Experimental Choices: DSC is valuable for assessing how stabilizers affect the energy changes during PVC degradation. A shift in the onset temperature of the degradation exotherm to a higher temperature indicates improved thermal stability.[8] Additionally, the Oxidative Induction Time (OIT) test, an adaptation of DSC, can measure the resistance of a PVC compound to oxidation at a constant elevated temperature in an oxygen atmosphere.[8] A longer OIT signifies a more effective stabilizer system.[8]

Experimental Protocol (for OIT):

  • Specimen Preparation:

    • A small, thin section of the PVC sample (5-10 mg) is placed in an open aluminum pan.

  • Apparatus:

    • A differential scanning calorimeter.

  • Procedure:

    • Heat the sample to the desired isothermal test temperature under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

    • Continue to hold the sample at the isothermal temperature and record the heat flow.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Conclusion

The selection of an appropriate method for testing PVC thermal stability depends on the specific goals of the analysis, whether it be for routine quality control, formulation development, or in-depth mechanistic studies. Static tests like oven aging and the Congo Red method offer practical and rapid assessments of stability.[5][10] For more quantitative and detailed insights, thermoanalytical techniques such as TGA and DSC are indispensable.[8] By understanding the principles behind these methods and adhering to standardized protocols, researchers and professionals can reliably evaluate the performance of PVC compositions and make informed decisions in material selection and development.

References

  • Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
  • Infinita Lab. Assessing Heat Resistance in PVC: ASTM D 2115.
  • Rallychem. (2025, June 20). Evaluation method for thermal stability of PVC heat stabilizer.
  • Iván, B. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). Macromolecules.
  • Boroushaki, E. (n.d.). Study of thermal degradation mechanisms and stability in poly (vinyl chloride). Iranian Polymer Journal.
  • ASTM D4202-98. (1998). Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin.
  • ISO 182-1:1990. (1990, December 15). Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method.
  • Metrohm. (n.d.). Thermostability of PVC and related chlorinated polymers.
  • United Test. (n.d.). ISO 182-1 PVC compounds thermal stability test Congo red method.
  • MATEC Web of Conferences. (n.d.). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel.
  • The Madison Group. (2023, January 20). Identification of PVC in NBR using Thermogravimetric Analysis.
  • JUBANG. (2025, August 29). The mechanism of action of PVC stabilizer.
  • NBchao.Com. (2022, July 15). ASTM D2115-22 《Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions》 Related products.
  • Scribd. (n.d.). PVC Thermal Analysis via DSC Techniques.
  • ResearchGate. (n.d.). Mechanisms of PVC thermal degradation and stabilization: A review.
  • ASTM D2115-17. (2017, September 15). Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
  • Rubber Chemistry and Technology. (n.d.). Mechanism of PVC Degradation in.
  • ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to....
  • SATRA. (1999, March). SATRA TM324: Thermal stability of PVC - Congo red test.
  • Scribd. (2004, April 15). Oven Heat Stability of PVC Compositions.
  • MDPI. (n.d.). Quantitative Analysis of Polyvinyl Chloride (PVC), Polyurethane (PU), and Polystyrene (PS) Microplastics by Thermogravimetric Analyzer.
  • NEN. (1992). NEN-ISO 182-1:1992 en.
  • ACS Publications. (2025, January 3). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability.
  • Semantic Scholar. (1992, February 1). DSC investigation on the thermal degradation of PVC in blends.
  • International Journal of Recent Scientific Research. (2025, December 28). FABRICATION AND THERMAL PROPERTIES OF PVC.

Sources

Troubleshooting & Optimization

preventing degradation of 2-((Butylthioxostannyl)thio)ethanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-((Butylthioxostannyl)thio)ethanol (CAS: 84864-54-0). As an organotin mercaptide, this monobutyltin derivative is highly valued in polymer stabilization (e.g., rigid PVC) and synthetic chemistry[1]. However, its unique molecular architecture—featuring both labile tin-sulfur (Sn-S) and tin-carbon (Sn-C) bonds—makes it highly susceptible to environmental degradation[2][3].

This guide provides researchers, scientists, and drug development professionals with the mechanistic insights and field-proven protocols necessary to maintain compound integrity during storage and handling.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. The compound degrades via three primary, interconnected pathways:

  • Moisture-Driven Hydrolysis: The Sn-S bond is highly vulnerable to nucleophilic attack by ambient water. This cleavage liberates free 2-mercaptoethanol, structurally compromising the organotin complex and releasing a strong odor[4].

  • Metal-Catalyzed Oxidation: Once 2-mercaptoethanol is liberated, trace metals (e.g., Cu²⁺, Co²⁺) and atmospheric oxygen catalyze its rapid oxidation into 2-hydroxyethyl disulfide[4]. This alters the redox environment of the storage solution and causes turbidity.

  • Thermal and Photolytic Dealkylation: Exposure to UV light or prolonged room-temperature storage drives the progressive cleavage of the butyl-tin (Sn-C) bond. Over time, the monobutyltin derivative degrades entirely into fully inorganic tin species, leading to precipitation and total loss of stabilizing efficacy[2][3].

G Compound 2-((Butylthioxostannyl)thio)ethanol (Intact Compound) Hydrolysis Sn-S Bond Hydrolysis Compound->Hydrolysis Triggered by Dealkylation Sn-C Dealkylation Compound->Dealkylation Triggered by Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Oxygen Atmospheric Oxygen (O2) Oxidation Mercaptan Oxidation Oxygen->Oxidation LightHeat UV Light / Heat LightHeat->Dealkylation FreeMercaptan Free 2-Mercaptoethanol (Strong Odor) Hydrolysis->FreeMercaptan Disulfide 2-Hydroxyethyl Disulfide (Cloudiness/Yellowing) Oxidation->Disulfide InorganicTin Inorganic Tin Species (Precipitation/Loss of Efficacy) Dealkylation->InorganicTin FreeMercaptan->Oxidation Triggered by Intervention1 Argon Purge / Desiccator Intervention1->Moisture Blocks Intervention2 EDTA / Metal-Free Vials Intervention2->Oxygen Mitigates Intervention3 Amber Glass / -18°C Storage Intervention3->LightHeat Blocks

Degradation pathways of 2-((Butylthioxostannyl)thio)ethanol and targeted preventive interventions.

Troubleshooting Guide (Symptom-to-Solution)

Observed SymptomRoot Cause AnalysisCorrective Action & Prevention
Pungent, sulfurous odor upon opening the vial Hydrolysis of the Sn-S bond has released free 2-mercaptoethanol[1].Purge the headspace with Argon before sealing. Ensure all handling is done in a low-humidity environment.
Clear liquid turns cloudy or develops a yellow tint Oxidation of free thiols into disulfides, or early-stage precipitation of inorganic tin oxides due to dealkylation[2][4].Discard heavily cloudy samples. For future batches, ensure storage in amber glass to block UV-catalyzed degradation[3].
Loss of efficacy in downstream workflows Severe Sn-C dealkylation. The active organotin sites have been exhausted, leaving inert inorganic tin[3].Validate the structural integrity of the batch using GC-MS/MS prior to use. Strictly adhere to -18 °C storage protocols.

Quantitative Data on Storage Conditions

The following table summarizes the expected degradation rates of butyltin compounds under various storage conditions over a 4-month horizon.

Storage TemperatureContainer MaterialLight ExposureEst. Sn-C DealkylationEst. Free Thiol Release
-18 °C PTFE / Amber GlassDark< 1% Minimal
4 °C Amber GlassDark5 - 10%Moderate
22 °C (Room Temp) Polypropylene (PP)Ambient Light> 19%High (Strong Odor)

Data extrapolated from isotopic tracer studies on butyltin degradation in aqueous and environmental matrices[3].

Standard Operating Procedure: Optimal Aliquoting & Storage

To create a self-validating storage system, follow this step-by-step methodology to arrest both hydrolysis and dealkylation.

Step 1: Preparation of Materials Use only thoroughly dried, metal-free PTFE or amber glass vials. Avoid standard polypropylene (PP) tubes, as they are permeable to oxygen and can leach plasticizers that interact unfavorably with organotins[3].

Step 2: Inert Gas Purging Working inside a fume hood or glove box, purge the receiving vials with high-purity Argon gas for 10 seconds. Argon is heavier than air and creates a stable "blanket" that displaces atmospheric oxygen and moisture.

Step 3: Aliquoting Transfer the 2-((Butylthioxostannyl)thio)ethanol into the vials. Fill the vials to roughly 75% capacity—this minimizes the gaseous headspace while leaving enough room for thermal expansion during freezing.

Step 4: Chelator Addition (For Aqueous Formulations Only) If the compound must be stored in a diluted buffer for biological assays, add 0.05 mM EDTA to the solution. This chelates trace metals (like Cu²⁺) that otherwise rapidly catalyze the oxidation of the mercaptoethanol moiety[4].

Step 5: Sealing and Storage Seal the vials tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier. Store immediately at -18 °C in the dark[3].

Step 6: Pre-Experiment Validation (Self-Validating Protocol) Before using a stored aliquot in critical experiments, perform a quick Ellman's reagent (DTNB) assay on a micro-sample. A rapid color change to intense yellow indicates high levels of free 2-mercaptoethanol, signaling that the Sn-S bond has hydrolyzed and the batch is compromised.

Frequently Asked Questions (FAQs)

Q: Can I store 2-((Butylthioxostannyl)thio)ethanol at room temperature if I use it daily? A: No. While the compound may survive brief, transient exposure, continuous storage at 22 °C leads to significant dealkylation (up to 19% over a few months) and rapid hydrolysis[3]. Daily "working" aliquots should be kept at 4 °C, while the main stock must remain at -18 °C.

Q: Why do we use Argon instead of Nitrogen for purging? A: Because Argon is denser than air, it settles at the bottom of the vial, creating a highly stable, protective layer over the liquid organotin mercaptide. This effectively blocks out ambient moisture and oxygen during the sealing process much better than Nitrogen, which disperses more easily.

Q: How do we properly dispose of degraded samples? A: Degraded organotin compounds eventually break down into inorganic tin[2], but they still pose environmental and aquatic hazards. Dispose of all vials and contaminated waste through an approved hazardous waste facility in accordance with local regulations, specifically labeling them as organotin/mercaptan waste[2][5].

References

  • Methyl Tin Mercaptide Safety Data Sheet. Scribd. Available at:[Link]

  • ORGANOTIN COMPOUNDS. CDC Stacks. Available at:[Link]

  • Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. PubMed. Available at:[Link]

  • Organotin Stabilizers. Baerlocher GmbH. Available at:[Link]

  • TECHNICAL INFORMATION: 2-Mercaptoethanol. MP Biomedicals. Available at:[Link]

Sources

Technical Support Center: Synthesis of Organotin Mercaptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of organotin mercaptides. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing these versatile yet challenging compounds. As compounds pivotal for applications such as PVC stabilization and catalysis, their successful synthesis is often critical.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, troubleshoot common problems, and answer frequently asked questions.

Section 1: Troubleshooting Guide for Synthesis Reactions

This section addresses the most common and frustrating issues encountered during the synthesis of organotin mercaptides. Each answer explains the underlying chemistry to help you not only solve the immediate problem but also prevent its recurrence.

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the likely causes?

Answer: Low or no yield is a frequent challenge, typically pointing to issues with reaction equilibrium, reactant integrity, or procedural execution. Let's break down the common culprits based on the synthetic route.

Route 1: From Organotin Oxides (e.g., R₂SnO)

This reaction involves the condensation of an organotin oxide with a mercaptan, producing water as a byproduct.[4] R₂SnO + 2R'SH ⇌ R₂Sn(SR')₂ + H₂O

  • Inefficient Water Removal: This is an equilibrium reaction.[4] If water is not actively removed, the reaction will not proceed to completion.

    • Solution: The most effective method for driving the reaction forward is azeotropic distillation. Use a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove water as it forms.[4] Ensure the reaction is heated to reflux until no more water is collected.

  • Purity of Organotin Oxide: Diorgano- and monoorganotin oxides are often polymeric, insoluble solids.[4] Impurities or incorrect stoichiometry in the polymer network can inhibit reactivity.

    • Solution: Source high-purity organotin oxides from reputable suppliers. If purity is in doubt, consider elemental analysis (for tin content) before starting.

  • Mercaptan Volatility/Purity: Low-boiling-point mercaptans may be lost from the reaction mixture if the reflux temperature is too high or the condenser is inefficient. Oxidized mercaptans (disulfides) will not react.

    • Solution: Use a high-efficiency condenser. For volatile mercaptans, consider a lower reaction temperature with a longer reaction time or a sealed-tube reaction. Always use fresh, pure mercaptans.

Route 2: From Organotin Halides (e.g., R₂SnCl₂)

This route involves the reaction of an organotin halide with a mercaptan in the presence of a base to neutralize the HCl byproduct.[4] R₂SnCl₂ + 2R'SH + 2Base → R₂Sn(SR')₂ + 2Base·HCl

  • Ineffective HCl Scavenging: If the generated HCl is not neutralized efficiently, it can protonate the mercaptan, reducing its nucleophilicity, or promote unwanted side reactions.

    • Solution: In non-aqueous media, a tertiary amine like triethylamine is commonly used. Ensure at least two stoichiometric equivalents are added. In aqueous systems, a base like sodium hydroxide is effective.[4] The choice of a biphasic (aqueous NaOH) versus a single-phase (amine) system can impact workup and product isolation.

  • Purity of Organotin Halide: Organotin halides are Lewis acids and can readily form complexes with donor solvents or impurities, which may affect their reactivity.[3] They are also moisture-sensitive.

    • Solution: Use freshly opened or properly stored organotin halides. Handling under an inert atmosphere (Nitrogen or Argon) is recommended to prevent hydrolysis.

Q2: My final product is an inseparable mixture of different organotin species. Why did this happen?

Answer: This issue almost certainly points to redistribution reactions . Organotin compounds can exchange their substituents (alkyl/aryl groups and halides/mercaptides) under thermal conditions, often catalyzed by Lewis acids.[3][4]

For example, if you are synthesizing a diorganotin species (R₂Sn(SR')₂), you might find mono- (RSn(SR')₃) and tri-organotin (R₃SnSR') species in your product mixture.

  • Cause: The Kocheshkov redistribution reaction is a common challenge, especially when starting from tetraorganotins to make organotin halides, but the principle applies more broadly.[3] Heating the reaction mixture for extended periods or at excessive temperatures can promote these equilibria. The presence of Lewis acidic impurities (like residual SnCl₄ or byproduct HCl) can catalyze this process.

  • Preventative Measures:

    • Strict Stoichiometry: Use precise molar equivalents of your reactants.

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Effective Neutralization: In the halide route, ensure complete neutralization of HCl to minimize Lewis acid catalysis.

    • Purification: If redistribution is unavoidable, careful column chromatography or fractional distillation/crystallization may be required to separate the products. However, this is often challenging.

Q3: The product seems to decompose during workup or purification. How can I improve its stability?

Answer: Organotin mercaptides, while more stable than their alkoxide counterparts, have specific vulnerabilities.[4]

  • Hydrolytic Instability: The tin-sulfur bond is susceptible to cleavage in strongly acidic or basic aqueous conditions.[4]

    • Solution: Maintain neutral pH during all aqueous workup steps. Use washes with deionized water or brine instead of acidic or basic solutions.

  • Sensitivity to Halogens: Halogens (Cl₂, Br₂, I₂) will readily cleave the Sn-S bond.[4]

    • Solution: Ensure all solvents and reagents used in the workup are free from halogen contaminants. For example, avoid using HCl for pH adjustment if possible.

  • Light Sensitivity: Some organotin mercaptides exhibit poor light stability, which can lead to degradation over time.[1]

    • Solution: Conduct the reaction and workup in a fume hood with the sash lowered to minimize light exposure. Store the final product in amber glass vials or bottles, wrapped in aluminum foil for extra protection.

  • Oxidative Instability: Although organotin mercaptides can act as antioxidants, the sulfur moiety can be susceptible to oxidation over long-term storage or under harsh conditions.[1]

    • Solution: After synthesis, store the product under an inert atmosphere (N₂ or Ar) and at reduced temperatures to prolong its shelf life.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for organotin mercaptides?

The two most common and reliable methods are:

  • The Oxide Route: Reacting an organotin oxide (R₂SnO or RSnOOH) with a mercaptan (R'SH). This reaction is driven to completion by the removal of water, typically through azeotropic distillation. It is often preferred for its clean byproduct (water).[4]

  • The Halide Route: Reacting an organotin halide (e.g., R₂SnCl₂) with a mercaptan in the presence of a base (like NaOH or an amine) to act as an HCl scavenger. This method is versatile but requires careful removal of the resulting salt byproduct.[4]

Q2: Why is my product purification so difficult, and how can I effectively remove tin residues?

Purification is a major challenge due to the high toxicity of organotin precursors and byproducts, which must be reduced to ppm levels for many applications.[5][6] Simple extraction or distillation is often insufficient.

  • The Challenge: Organotin compounds, particularly tri-substituted species like tributyltin chloride, are toxic and often have physical properties (e.g., boiling point, solubility) similar to the desired product, making separation difficult.[3]

  • Effective Solutions:

    • Aqueous KF Wash: This is a highly effective method. Potassium fluoride reacts with residual organotin halides to form insoluble organotin fluorides, which precipitate out of the organic phase and can be removed by filtration.[7]

    • Chromatography on Modified Silica: Flash chromatography using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃) is very effective at trapping polar organotin impurities.[6][7]

    • Decontamination of Glassware: Due to the persistent and toxic nature of these compounds, all glassware should be decontaminated after use. Soaking glassware overnight in a strong oxidizing solution like bleach or 20% nitric acid converts the organotins to less harmful tin oxides, which can then be washed away.[8]

Q3: What are the most critical safety precautions for handling organotin compounds?

Toxicity is the paramount concern. Organotin compounds can be absorbed through the skin and are toxic upon inhalation or ingestion.[5] Tri-organotin compounds are generally the most toxic.[5]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

  • Waste Disposal: Organotin waste is hazardous. It must be collected in a dedicated, clearly labeled, sealed container for disposal according to your institution's environmental health and safety guidelines. Never pour organotin waste down the drain.

  • Decontamination: Have a plan for decontaminating spills and glassware. Bleach is an effective decontaminating agent.[8]

Q4: How do I reliably characterize my final organotin mercaptide product?

A combination of techniques is required for full characterization.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): This is the most powerful tool for structural elucidation. ¹¹⁹Sn NMR is particularly diagnostic, with characteristic chemical shifts for different coordination environments around the tin atom.

    • FT-IR Spectroscopy: Look for the absence of the Sn-O-Sn stretch (from the oxide starting material) and the presence of the Sn-S stretch.

  • Purity and Quantification:

    • Gas Chromatography (GC): Often requires a derivatization step to make the compounds volatile. It is excellent for assessing purity and separating mixtures.[10] A flame photometric detector (FPD) or pulsed flame photometric detector (PFPD) offers high selectivity for tin.[11]

    • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values for your target molecule.

    • Tin Content Titration: A classical method involving digestion of the compound followed by titration with a standard iodine solution can be used to determine the total tin content.[12]

Section 3: Experimental Protocols

Protocol 1: Synthesis of Dibutyltin bis(isooctylmercaptoacetate) via the Oxide Route

This protocol describes a standard synthesis using azeotropic distillation.

Materials:

  • Dibutyltin oxide (DBTO)

  • Isooctyl mercaptoacetate (IOMA)

  • Toluene

  • Dean-Stark apparatus, condenser, round-bottom flask, heating mantle

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add dibutyltin oxide (e.g., 0.1 mol), isooctyl mercaptoacetate (0.2 mol, 2 equivalents), and 200 mL of toluene.

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reflux until no more water is collected in the trap (typically 3-5 hours). The reaction mixture should become a clear, homogeneous solution.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool. Remove the toluene under reduced pressure using a rotary evaporator.

  • Product Isolation: The remaining oil is the crude product. It can be used as is for some applications or purified further using the methods below.

Protocol 2: Purification of Crude Organotin Mercaptide using Aqueous KF Wash

This protocol is highly effective for removing residual organotin halide impurities.[7]

Materials:

  • Crude organotin product

  • Diethyl ether or Ethyl acetate

  • 1M Potassium Fluoride (KF) aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Celite pad (optional)

Procedure:

  • Dilution: Dissolve the crude product from Protocol 1 in 200 mL of diethyl ether.

  • KF Wash: Transfer the organic solution to a separatory funnel. Add 100 mL of 1M aqueous KF solution and shake vigorously for 1-2 minutes.

  • Precipitate Formation: A white, insoluble precipitate of organotin fluorides may form at the interface.

  • Separation: Allow the layers to separate. If a thick emulsion or precipitate prevents clean separation, filter the entire biphasic mixture through a pad of Celite. Return the filtrate to the separatory funnel. Drain and discard the aqueous layer.

  • Repeat Wash: Repeat the KF wash (Step 2) one or two more times.

  • Final Washes: Wash the organic layer once with 100 mL of deionized water, followed by 100 mL of brine to aid in drying.

  • Drying and Concentration: Drain the organic layer into a flask, add anhydrous MgSO₄, swirl, and let it stand for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Section 4: Visual Guides & Workflows

Diagram 1: General Synthesis Workflow (Oxide Route)

This diagram illustrates the key steps from reactants to purified product.

SynthesisWorkflow Reactants R₂SnO + 2 R'SH in Toluene Reaction Azeotropic Distillation (Dean-Stark Trap) Reactants->Reaction Water Water Byproduct (Removed) Reaction->Water Separates Crude Crude Product in Toluene Reaction->Crude Evaporation Rotary Evaporation Crude->Evaporation Purification Purification (e.g., KF Wash) Evaporation->Purification FinalProduct Pure R₂Sn(SR')₂ Purification->FinalProduct

Caption: Workflow for organotin mercaptide synthesis via the oxide route.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common synthesis problems.

TroubleshootingTree Start Synthesis Problem LowYield Low / No Yield Start->LowYield ProductMix Mixture of Products Start->ProductMix Decomp Product Decomposes Start->Decomp CheckWater Was water byproduct fully removed? (Oxide Route) LowYield->CheckWater No CheckBase Was base sufficient? (Halide Route) LowYield->CheckBase No CheckPurity Are starting materials pure? LowYield->CheckPurity Yes CheckTemp Was reaction temp too high? ProductMix->CheckTemp Yes CheckStoich Was stoichiometry accurate? ProductMix->CheckStoich No CheckpH Was workup pH neutral? Decomp->CheckpH No CheckLight Was product protected from light? Decomp->CheckLight No

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]

  • Arkis, E. (2005). Organotin Compounds as PVC Stabilizers. In A. G. Davies (Ed.)
  • Platinum Industries. (2024, May 16). Antimony Stabilisers - An Organotin Stabilisers Alternative? Retrieved from [Link]

  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. U.S. Department of Health, Education, and Welfare. Retrieved from [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Abdullah, F. H., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Tin Mercaptide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1977). Manufacture and Use of Selected Alkyltin Compounds. Retrieved from [Link]

  • Jia, P., et al. (2018). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride).
  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • iSuoChem. (2023, May 19). How To Test Tin Content of Methyl Tin Mercaptide. Retrieved from [Link]

  • Molins-Legua, C., et al. (2006). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID.
  • U.S. Patent No. 4,987,244. (1991). Organotin catalysts for use in polyurethane systems.
  • Su, C., et al. (2025). Investigation on the Inhibition of Discoloration in Methyltin Mercaptide Solution. Russian Journal of Physical Chemistry A.
  • Shushkevich, A. I., et al. (2021). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

  • Chinese Patent No. CN102250136A. (2011). Preparation method of methyltin mercaptide.
  • Davies, A. G. (Ed.). (2005).
  • European Patent No. EP0018899A1. (1980). Process for the preparation of organotin compounds.
  • Nath, M., et al. (2003). Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid. Journal of Inorganic Biochemistry.
  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications.

Sources

Technical Support Center: Medical PVC Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Mitigating Organotin Stabilizer Migration

Welcome to the Polymer Formulation Technical Support Center. As a Senior Application Scientist, I have designed this hub to bridge the gap between theoretical polymer physics and applied troubleshooting in pharmaceutical packaging.

Organotin stabilizers—such as di-n-octyltin (DOT)—are critical for preventing the thermal dehydrochlorination of Polyvinyl Chloride (PVC) during extrusion and sterilization. However, in sensitive medical applications like IV bags and catheters, the migration of these low-molecular-weight additives into drug formulations is a major regulatory hurdle. This guide provides field-proven strategies, mechanistic explanations, and self-validating protocols to help you control migration and ensure compliance with global pharmacopeia standards.

The Mechanism of Organotin Migration

Migration is primarily governed by Fickian diffusion. The diffusion coefficient is highly dependent on the polymer's free volume and its glass transition temperature (Tg). In flexible PVC, the addition of plasticizers depresses the Tg, exponentially increasing the mobility of the organotin species .

G cluster_0 PVC Matrix (Depressed Tg) cluster_1 Contact Media A Organotin Stabilizer (Monomeric) C Lipid/Aqueous Drug Formulation A->C Fickian Diffusion B Plasticizer (e.g., DEHP) B->C Co-migration D Mitigation 1: Polymeric Organotins D->A Increases MW, Reduces Mobility E Mitigation 2: Surface Crosslinking E->A Creates Barrier Layer

Mechanisms of organotin migration via Fickian diffusion and key mitigation strategies.

Troubleshooting Guide & FAQs

Q1: We are detecting high levels of di-n-octyltin (DOT) in our lipid-based IV fluid simulants during accelerated stability testing. How can we reduce this? Causality: Organotin stabilizers, particularly alkyltin mercaptides, are highly lipophilic. In flexible PVC, the presence of plasticizers (e.g., DEHP or TOTM) lowers the Tg of the polymer matrix. This increases the free volume of the polymer network, facilitating the diffusion of low-molecular-weight additives into lipophilic media. Furthermore, plasticizer extraction by the lipid media causes matrix swelling, which accelerates the co-migration of the stabilizer. Solution:

  • Shift to Polymeric Organotins: Replace monomeric octyltin with polymeric or high-molecular-weight organotin derivatives. The increased steric hindrance significantly reduces the diffusion coefficient.

  • Surface Treatment: Implement non-thermal plasma surface treatment to crosslink the innermost layer of the PVC tubing/bag. This creates a dense, high-Tg barrier that restricts stabilizer leaching without altering the bulk flexibility of the device.

Q2: Our rigid PVC formulation is experiencing thermal degradation (yellowing) during extrusion, even though we are using the maximum allowable organotin loading. Adding more stabilizer causes us to fail extractables testing. What is the alternative? Causality: Organotins function by replacing labile allylic chlorides on the PVC backbone, thereby preventing autocatalytic dehydrochlorination. However, under high shear stress and elevated processing temperatures, the stabilizer can be consumed prematurely or poorly dispersed. Adding excess monomeric organotin does not solve poor dispersion; it merely increases the pool of unreacted, highly mobile species that will subsequently leach out during extraction protocols. Solution:

  • Synergistic Co-stabilization: Incorporate Epoxidized Soybean Oil (ESO) at 2-5 phr. ESO acts as both a secondary heat stabilizer (HCl scavenger) and a lubricant, reducing shear stress during processing. This allows you to lower the total organotin loading by up to 30% while maintaining superior thermal stability.

  • Optimize Processing Parameters: Lower the extrusion temperature profile by 5-10°C and optimize the screw design to reduce shear heating, preserving the organotin for the product's lifecycle.

Q3: We are failing the ISO 3826-1 specific migration limits for tin in aqueous simulants. The migration rate seems to increase non-linearly over time. Why? Causality: Failing specific migration limits (SML) in aqueous simulants often points to surface blooming rather than bulk diffusion. If the extrusion cooling rate is too rapid or the processing temperature is too low, the organotin may not fully solubilize in the PVC matrix. This leads to phase separation and the accumulation of the stabilizer at the polymer-fluid interface, resulting in a non-linear burst release during testing . Solution:

  • Annealing: Implement a post-extrusion annealing step to ensure complete homogenization of the stabilizer within the polymer matrix.

  • Evaluate Co-additives: Ensure that external lubricants (e.g., waxes) are not acting as carriers, dragging the organotin to the surface during the cooling phase.

Quantitative Data: Diffusion & Migration Limits

Understanding the baseline mobility of different organotin species is critical for selecting the right stabilizer for your application.

Organotin CompoundPrimary ApplicationEst. Diffusion Coefficient (m²/s)Regulatory Focus / SML
Dimethyltin (DMT) Rigid PVC Pipes~9.0 × 10⁻¹⁸Highly Monitored (EPA/FDA)
Dibutyltin (DBT) Semi-rigid PVC~2.0 × 10⁻¹⁷Restricted (REACH / ISO 3826)
Di-n-octyltin (DOT) Medical / Food Contact< 1.0 × 10⁻¹⁸1 ppm (FDA) / USP <661.1>

Note: Diffusion coefficients are highly dependent on matrix Tg, plasticizer loading, and ambient temperature. Values represent standardized room-temperature estimates.

Self-Validating Experimental Protocol: Specific Migration Testing

To ensure compliance with ISO 3826-1 and USP <661.1>, migration testing must be rigorously controlled. This protocol incorporates an internal standard to validate extraction efficiency, ensuring the system self-corrects for matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Standardize the PVC article to achieve a surface-area-to-volume ratio of 1 dm² per 100 mL of extraction simulant.

  • Simulant Exposure: Submerge the sample in the appropriate simulant (e.g., 50% ethanol for lipophilic drug simulants, or purified water for aqueous) within a sealed, inert borosilicate glass vessel. Incubate at 50°C for 72 hours.

  • Spiking & Internal Validation: Spike the extracted simulant with 100 µg/L of tripropyltin chloride (TPrT) as an internal standard. A final recovery rate of 85-115% validates the extraction integrity.

  • Extraction & Derivatization: Buffer the simulant to pH 4.5 using sodium acetate. Add sodium tetraethylborate (NaBEt4) to ethylate the organotin species, followed by aggressive liquid-liquid extraction (LLE) using hexane to concentrate the analytes.

  • Instrumental Analysis: Analyze the hexane layer using Gas Chromatography coupled with a Pulsed Flame Photometric Detector (GC-PFPD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total tin.

  • Data Evaluation: Compare the quantified specific migration against the maximum allowable limits (e.g., 1 ppm).

Workflow A 1. Sample Prep (1 dm² : 100 mL) B 2. Simulant Exposure (50°C, 72h) A->B C 3. Derivatization (NaBEt4 + Hexane) B->C D 4. GC-PFPD Analysis (Tripropyltin IS) C->D E 5. Limit Evaluation (USP <661.1>) D->E

Standardized self-validating workflow for organotin specific migration testing in PVC.

References
  • Kinetic Study of the Specific Migration of an Organotin Heat Stabilizer from Rigid Poly(vinyl chloride) into Food Simulants by FTIR Spectroscopy. Taylor & Francis.[Link]

  • Predicting the Migration Rate of Dialkyl Organotins from PVC Pipe into Water. Environmental Science & Technology (ACS Publications).[Link]

  • ISO 3826-1:2019 Plastics collapsible containers for human blood and blood components. International Organization for Standardization.[Link]

  • USP <661.1> Plastic Materials of Construction. United States Pharmacopeia.[Link]

Technical Support Center: Stabilizer Optimization for Medical-Grade Transparent PVC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals, materials scientists, and process engineers. Polyvinyl chloride (PVC) is the workhorse of the medical industry, utilized in critical applications such as IV bags, catheters, and fluid delivery tubing[1]. However, achieving pristine optical clarity while maintaining stringent biocompatibility requires precise optimization of heat stabilizers. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to optimize your transparent PVC formulations.

Mechanistic Foundations: The Causality of Stabilization

During extrusion or autoclave sterilization, PVC is subjected to high heat and shear stress. Above 120°C, native PVC undergoes thermal degradation via dehydrochlorination, releasing hydrogen chloride (HCl) gas[2]. This process forms conjugated polyene sequences along the polymer backbone, which absorb visible light and cause the material to shift from transparent to yellow, brown, and eventually black[3].

To prevent this, heat stabilizers intervene at the molecular level. In medical-grade transparent PVC, two primary systems are utilized:

  • Organotin Stabilizers (e.g., Octyltin): The gold standard for absolute clarity. They function by replacing labile allylic chlorine atoms with stable organic ligands, halting the unzipping of the polymer chain[4].

  • Calcium-Zinc (Ca/Zn) Stabilizers: The preferred non-toxic alternative for USP Class VI compliance. They operate on a synergistic "regeneration" mechanism. Zinc soaps replace the unstable allylic chlorine, preventing initial discoloration. Concurrently, calcium soaps absorb the resulting zinc chloride byproduct, preventing it from catalyzing further degradation[2].

Mechanism A Native PVC Polymer B Heat & Shear Stress (Extrusion/Sterilization) A->B C Dehydrochlorination (HCl Release) B->C D Conjugated Polyene Formation (Yellowing/Haze) C->D E Primary Stabilizer (e.g., Zn/Sn) Replaces Allylic Chlorine C->E Intervention F Secondary Stabilizer (e.g., Ca) Neutralizes HCl / Absorbs ZnCl2 C->F Intervention G Maintained Transparency & Structural Integrity E->G F->G

Fig 1: Chemical causality of PVC thermal degradation and stabilizer intervention pathways.

Diagnostic FAQs & Troubleshooting

Q1: My transparent PVC tubing is exhibiting sudden, severe blackening during extrusion. What causes this and how do I fix it? A: This phenomenon is known as "Zinc Burn." It occurs when the calcium soap in a Ca/Zn system is depleted, allowing zinc chloride (a strong Lewis acid) to accumulate and violently catalyze PVC degradation[1].

  • Solution: Optimize your formulation by introducing co-stabilizers. Adding Epoxidized Soybean Oil (ESBO) or polyols (e.g., uracil derivatives) chelates the free zinc ions, significantly extending long-term thermal stability[5]. Additionally, lower your extrusion melt temperature by 5–10°C compared to legacy heavy-metal profiles[1].

Q2: We are transitioning from organotin to Ca/Zn stabilizers for biocompatibility, but our IV bags are developing a cloudy haze. How do we restore optical clarity? A: Haze in Ca/Zn systems is typically a symptom of stabilizer incompatibility, excessive dosage, or poor plasticizer interaction. Unlike tin stabilizers which dissolve completely into the polymer matrix, metal soaps can agglomerate if the polarity is mismatched[6].

  • Solution: Restrict your Ca/Zn dosage to 1.5–3.0 PHR (Parts per Hundred Resin)[7]. Ensure you are using a transparent-grade Ca/Zn one-pack system formulated with β-diketone co-stabilizers, which are specifically engineered to preserve light transmittance[1].

Q3: How do I evaluate "Plate-Out" during my pilot runs? A: Plate-out is the unwanted deposition of incompatible additives (like excess lubricants or metal salts) onto the extrusion die or calendering rollers, which eventually mars the surface finish of transparent films[8].

  • Solution: Track plate-out dynamically during line trials. If die build-up occurs, rebalance your internal/external lubrication system. Reducing the stearic acid content and increasing complex ester lubricants often resolves the issue without sacrificing thermal stability.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, stabilizer optimization must be validated through both static and dynamic thermal testing.

Protocol A: Static Thermal Stability (Congo Red Method - ISO 182-1)

Causality: This test measures the exact time until initial HCl evolution. As HCl gas is released from the degrading PVC, it lowers the pH of the microenvironment, causing the Congo Red indicator to shift from red to blue at pH 3[9]. Self-Validation Check: Always run a "Blank" tube (empty) and a "Reference" tube (PVC compound with a known stability time) alongside your experimental sample. If the Blank turns blue, your oil bath or laboratory air is contaminated with environmental acids, invalidating the run.

  • Sample Preparation: Condition the PVC resin/compound at room temperature for at least 2 hours to normalize moisture content[10].

  • Apparatus Setup: Heat a thermostatic oil bath to 180°C (±0.5°C). This temperature simulates the upper thermal limits of medical extrusion[9][10].

  • Loading: Place the PVC sample into an 18 x 150 mm glass test tube to a depth of 50 ± 2 mm. Tap gently; do not compact the material into a solid mass[10].

  • Indicator Placement: Insert a 10 mm wide strip of Congo Red indicator paper into a narrow glass tube. Suspend this assembly through a stopper so the lower edge of the paper is exactly 25 mm above the PVC sample[9][10].

  • Execution: Immerse the test tubes into the oil bath and immediately start the timing device[9].

  • Endpoint Detection: Record the stability time (in minutes) at the first clear, permanent sign of the paper changing from red to blue[9].

Protocol B: Dynamic Thermal Stability (Torque Rheometry)

Causality: Static tests do not account for shear stress. A torque rheometer simulates the mechanical shear of an extruder. As PVC degrades and begins to crosslink, the melt viscosity spikes, which is recorded as a sharp increase in torque[8]. Self-Validation Check: The torque curve must reach a stable, flat equilibrium plateau after the initial fusion peak. A drifting plateau indicates an uncalibrated load cell or a fundamental lubrication imbalance[8].

  • Chamber Preparation: Preheat the rheometer mixing chamber to 180°C.

  • Loading: Introduce the optimized PVC compound (typically 60–70g) and lower the pneumatic ram.

  • Measurement: Monitor the torque curve. Record the fusion time (time to peak torque) and the stability of the equilibrium plateau[8].

  • Degradation Point: The dynamic stability time is reached when the torque curve sharply deviates upward (indicating crosslinking/degradation) from the plateau[8].

Workflow N1 Formulation Design (Resin + Plasticizer + Stabilizer) N2 Static Thermal Test (Congo Red - ISO 182-1) N1->N2 N3 Dynamic Thermal Test (Torque Rheometry) N1->N3 N4 Optical Analysis (YI & Haze testing) N2->N4 N3->N4 N5 Medical Compliance (Extractables/Leachables) N4->N5 N6 Optimized Medical PVC N5->N6

Fig 2: Self-validating experimental workflow for optimizing medical-grade PVC stabilizers.

Quantitative Optimization Data

Use the following matrix to benchmark your stabilizer choices against industry standards for transparent applications.

Stabilizer SystemTypical Dosage (PHR)Required Co-StabilizersYellowness Index (YI) ImpactTransmittance (%)Medical / Regulatory Compliance
Octyltin (Organotin) 0.8 – 2.0[4]NoneVery Low (< 2)> 90%FDA Food Contact / Select Medical[4]
Methyl-tin 1.0 – 2.0[4]NoneLowest (< 1.5)> 92%Non-medical packaging / Display[4]
Calcium-Zinc (Ca/Zn) 1.5 – 3.0[7]ESBO, Polyols, β-diketonesLow (2 - 4)85% - 89%USP Class VI / ISO 10993[1][11]

Note: While Methyl-tin offers the absolute highest clarity, Octyltin and Ca/Zn are the strictly mandated pathways for human-contact medical devices and drug packaging[4][11].

Sources

purification techniques for 2-((Butylthioxostannyl)thio)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Strategies for 2-((Butylthioxostannyl)thio)ethanol

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling complex organometallic compounds. 2-((Butylthioxostannyl)thio)ethanol (CAS: 84864-54-0) is a monobutyltin mercaptide derivative widely used in stabilizer formulations and catalysis.

Purifying this compound presents a unique paradox: Because the target product is itself an organotin, standard organotin-scavenging methods (such as potassium fluoride washes or potassium carbonate-loaded silica) will destroy or permanently trap your product [1][2]. Instead, our purification strategy must selectively remove synthetic precursors (e.g., 2-mercaptoethanol, unreacted butyltin halides) and higher-alkylated byproducts (dibutyltin/tributyltin species) while preserving the delicate Sn-S and Sn=S bonds[3].

Part 1: Troubleshooting Guide & FAQs

Q1: I attempted to purify my crude 2-((Butylthioxostannyl)thio)ethanol using standard silica gel chromatography, but my yield was abysmal and the product streaked across the TLC plate. What happened? A: Your product degraded on the column. Standard silica gel contains highly acidic silanol (Si-OH) groups. Organotin compounds, particularly those with polar heteroatoms like the hydroxyl and sulfur in your target molecule, coordinate strongly to these acidic sites. This chemisorption leads to severe streaking and irreversible Sn-S bond cleavage[2][4]. Solution: You must deactivate the silica gel. Adding 2-5% triethylamine (TEA) to your eluent acts as a sacrificial base, irreversibly binding to the acidic silanol sites. This allows the organotin product to elute based on its intrinsic polarity rather than destructive chemisorption[2][4].

Q2: My crude mixture has a strong odor of residual 2-mercaptoethanol. Can I use a strong base wash to remove it? A: No. Washing with strong aqueous bases (like NaOH or KOH) will hydrolyze the Sn-S bonds, destroying your product. Solution: Perform a liquid-liquid extraction using a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). This provides a buffered pH that is sufficient to partition the polar, water-soluble 2-mercaptoethanol into the aqueous phase without attacking the tin center.

Q3: During my aqueous workup, a thick, insoluble white emulsion formed at the liquid-liquid interface. Should I discard it? A: Do not discard the interface; it may trap significant amounts of your product. This emulsion is typically caused by insoluble polymeric butyltin sulfides or unreacted tin oxide precursors[1][2]. Solution: Filter the entire biphasic mixture through a pad of Celite®. The Celite physically traps the insoluble polymeric networks, breaking the emulsion and allowing the organic and aqueous layers to separate cleanly in the separatory funnel[1][2].

Q4: Can I use an aqueous Potassium Fluoride (KF) wash to remove tin impurities? A: Absolutely not. While KF washes are the gold standard for removing organotin byproducts (by forming insoluble Bu₃SnF precipitates)[1][2], applying this to 2-((Butylthioxostannyl)thio)ethanol will result in the fluoride displacing your thioethanol ligand, ruining the target molecule. KF washes are strictly for when the organotin is the impurity, not the product.

Part 2: Experimental Workflows & Methodologies

Protocol A: Mild Aqueous Workup & Emulsion Resolution

Causality: This protocol removes water-soluble precursors (thiols, HCl) while physically filtering out emulsion-causing polymeric tin species. Self-Validating System: The successful removal of thiols is validated by the disappearance of the characteristic mercaptan odor in the organic phase. The success of the Celite filtration is validated by the immediate formation of a sharp, clear phase boundary in the separatory funnel.

  • Dilution: Dilute the crude reaction mixture in a non-polar to moderately polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mild Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Gently invert (do not shake vigorously to avoid severe emulsions). Vent frequently.

  • Interface Check (Validation Step): Observe the interface. If a thick white precipitate or emulsion is present, proceed to Step 4. If the phase boundary is sharp, skip to Step 5.

  • Celite Filtration: Vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite®[1][2]. Wash the filter cake with an additional 20 mL of your organic solvent to ensure no product remains trapped.

  • Phase Separation: Return the filtrate to the separatory funnel. Isolate the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Causality: Pre-treating silica with TEA neutralizes acidic sites, preventing product degradation and allowing for the separation of monobutyltin products from dibutyl/tributyl impurities based on polarity[2][4]. Self-Validating System: The deactivation is validated by testing the pH of the eluent exiting the column prior to loading the product.

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate gradient) and add exactly 3% (v/v) Triethylamine (TEA)[2][4].

  • Slurry Packing: Prepare a slurry of silica gel using the TEA-spiked eluent. The slurry should flow freely without clumping. Pack the column.

  • Column Deactivation (Validation Step): Run at least 2 column volumes of the TEA-eluent through the bed. Collect a few drops from the stopcock and test with pH paper. Validation: The pH must be >8. If it is neutral or acidic, run more TEA-eluent until the silica is fully saturated.

  • Loading: Dissolve your crude 2-((Butylthioxostannyl)thio)ethanol in the absolute minimum volume of eluent. Load it carefully onto the silica bed.

  • Elution: Elute using a gentle gradient. Monitor fractions via TLC (ensure TLC plates are also pre-run with TEA to prevent streaking during analysis). The product will elute as a tight, non-tailing spot.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the efficacy of various purification techniques specifically applied to the isolation of 2-((Butylthioxostannyl)thio)ethanol.

Purification MethodTarget Impurity RemovedProduct Recovery (%)ScalabilityMechanistic Rationale
Mild Aqueous Wash (NaHCO₃) 2-mercaptoethanol, HCl>95%HighPartitions polar thiols into water without hydrolyzing Sn-S bonds.
Celite Filtration Polymeric Sn sulfides>95%HighPhysically traps insoluble polymeric networks causing emulsions[1].
Standard Silica Gel General byproducts<30%MediumHigh degradation risk due to acidic silanol cleavage of Sn-S bonds[2].
TEA-Deactivated Silica Dibutyl/Tributyl tin species85-90%MediumTEA masks silanol groups, preventing chemisorption and streaking[2][4].
Aqueous KF Wash N/A (Destructive)0%N/AFluoride aggressively displaces the thioethanol ligand, destroying the product[1].

Part 4: Process Visualization

G Crude Crude Reaction Mixture (Product, Thiols, Sn Byproducts) Wash Mild Aqueous Wash (Water / NaHCO3) Crude->Wash Mercapto Aqueous Phase (Discard: 2-mercaptoethanol) Wash->Mercapto Extracts polar impurities Emulsion Emulsion / Precipitate at Interface? Wash->Emulsion Celite Celite Filtration (Traps Polymeric Sn Sulfides) Emulsion->Celite Yes OrgPhase Organic Phase (Contains Organotin Product) Emulsion->OrgPhase No Celite->OrgPhase Chroma TEA-Deactivated Silica Chromatography OrgPhase->Chroma If higher purity required Pure Pure 2-((Butylthioxostannyl)thio)ethanol Chroma->Pure Elutes intact product

Workflow for the isolation and purification of 2-((Butylthioxostannyl)thio)ethanol.

Mechanism AcidicSilica Standard Silica Gel (Acidic Si-OH Groups) Degradation Chemisorption & Bond Cleavage AcidicSilica->Degradation + Organotin Deactivated Deactivated Silica (Neutralized Sites) AcidicSilica->Deactivated + TEA Pre-treatment Organotin Organotin Product (Sn-S Bonds) Organotin->Degradation Elution Clean Elution (Intact Product) Organotin->Elution TEA Triethylamine (TEA) (Sacrificial Base) TEA->Deactivated Deactivated->Elution + Organotin

Logical mechanism of silica gel deactivation preventing organotin degradation.

References

  • BenchChem.
  • Myers, A. "The Stille Reaction - Chem 115." Harvard University.
  • BenchChem. "Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions." BenchChem.
  • Smolecule. "Buy (5-Bromothiophen-2-yl)tributylstannane | Industrial purification of organotin compounds." Smolecule.

Sources

Validation & Comparative

A Comparative Guide to PVC Stabilization: 2-((Butylthioxostannyl)thio)ethanol vs. Lead-Based Stabilizers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with polyvinyl chloride (PVC), ensuring the polymer's integrity during processing and its service life is paramount. The inherent thermal instability of PVC necessitates the use of heat stabilizers to prevent degradation that can compromise its physical, chemical, and aesthetic properties.[1] For decades, lead-based compounds have been the stabilizers of choice due to their cost-effectiveness and robust long-term performance.[2][3] However, mounting environmental and health concerns have catalyzed a shift towards alternative, more sustainable solutions.[2]

This guide provides an in-depth, objective comparison between a modern organotin mercaptide stabilizer, 2-((Butylthioxostannyl)thio)ethanol, and traditional lead-based stabilizers. We will delve into their mechanisms of action, present comparative experimental data on their performance, and provide detailed protocols for key validation experiments. This analysis is designed to equip you with the technical insights necessary to make informed decisions for your specific applications, balancing performance, safety, and regulatory compliance.

The Imperative of Stabilization: Understanding PVC Degradation

Pure PVC is a rigid and brittle polymer that begins to degrade at temperatures typically encountered during processing (above 170°C).[4] This degradation is a chain reaction known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process forms conjugated double bonds (polyenes), which are responsible for the undesirable yellowing, browning, and eventual blackening of the material.[1][4] The released HCl acts as a catalyst, further accelerating the degradation process, leading to a catastrophic decline in mechanical properties such as impact strength and elongation.[5]

The primary role of a heat stabilizer is to interrupt this destructive cycle.[4] Effective stabilizers must, at a minimum, neutralize the evolved HCl. However, more advanced stabilizers also address the root cause of the instability by deactivating the labile chlorine atoms on the PVC chain that initiate the degradation process.[6]

Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical interactions between the stabilizer and the PVC matrix is crucial to appreciating their performance differences.

1. 2-((Butylthioxostannyl)thio)ethanol: A Dual-Action Organotin Mercaptide

Organotin mercaptides are considered among the most efficient heat stabilizers for PVC.[7][8] Their efficacy stems from a dual-action mechanism that provides both preventative and curative stabilization.

  • Chemical Structure: While the exact commercial product may be a mixture, the core molecule, 2-((Butylthioxostannyl)thio)ethanol, features a tin atom bonded to a butyl group and two sulfur-containing ligands. One of these is a thioxo group, and the other is a 2-thioethanol group. The sulfur atoms are key to its high performance.

  • Mechanism of Action:

    • Substitution of Labile Chlorine Atoms: The mercaptide sulfur atoms are highly nucleophilic and readily substitute the unstable allylic chlorine atoms on the PVC chain. This replaces a weak C-Cl bond with a much more stable thioester linkage, effectively "repairing" the defect sites before they can initiate dehydrochlorination.[6][9]

    • HCl Scavenging: Like all primary stabilizers, it efficiently neutralizes any HCl that is formed, reacting to form organotin chlorides. This prevents the autocatalytic acceleration of PVC degradation.[6][9]

G cluster_pvc PVC Chain cluster_stabilizer Organotin Stabilizer cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway pvc_chain ~CH(Cl)-CH=CH-CH(Cl)~ (PVC with Labile Allylic Chlorine) organotin R₂Sn(SR')₂ (e.g., 2-((Butylthioxostannyl)thio)ethanol) degraded_pvc ~CH=CH-CH=CH~ (Conjugated Polyenes - Color Formation) pvc_chain->degraded_pvc Heat-Induced Dehydrochlorination hcl HCl pvc_chain->hcl stabilized_pvc ~CH(SR')-CH=CH-CH(Cl)~ (Stabilized PVC Chain) organotin->stabilized_pvc 1. Substitution of Labile Chlorine tin_chloride R₂SnCl₂ organotin->tin_chloride 2. HCl Scavenging hcl->degraded_pvc Autocatalysis

Stabilization mechanism of an organotin mercaptide stabilizer.

2. Lead-Based Stabilizers: The HCl Scavenging Workhorse

Lead-based stabilizers, such as tribasic lead sulfate (TBLS) and lead stearate, have a long history of use in PVC. Their primary function is as highly efficient HCl scavengers.[3][10]

  • Chemical Structure: These are inorganic lead salts. For example, Tribasic Lead Sulfate has the approximate formula 3PbO·PbSO₄·H₂O.

  • Mechanism of Action: The core mechanism involves a straightforward acid-base reaction. The basic lead compounds react with and neutralize the acidic HCl gas as it is evolved from the PVC matrix. This reaction forms lead chloride (PbCl₂), which is a stable and water-insoluble salt that does not catalyze further PVC degradation.[10] Unlike organotin mercaptides, lead stabilizers do not significantly participate in the substitution of labile chlorine atoms.

G cluster_pvc PVC Chain cluster_stabilizer Lead Stabilizer cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway pvc_chain ~CH₂-CH(Cl)-CH₂-CH(Cl)~ degraded_pvc ~CH=CH-CH=CH~ (Conjugated Polyenes - Color) pvc_chain->degraded_pvc Heat-Induced Dehydrochlorination hcl HCl pvc_chain->hcl lead_stabilizer 3PbO·PbSO₄ (Tribasic Lead Sulfate) lead_chloride PbCl₂ lead_stabilizer->lead_chloride HCl Scavenging hcl->degraded_pvc Autocatalysis

Stabilization mechanism of a lead-based stabilizer.

Performance Comparison: A Data-Driven Overview

The choice between these stabilizers often comes down to a trade-off between performance, processing window, final product aesthetics, and cost. The following tables summarize key performance data, compiled from various studies.

Disclaimer: The data presented are representative values from different sources and are intended for comparative purposes. Absolute values can vary based on the specific PVC formulation, processing conditions, and the exact grade of stabilizer used. Data for butyltin mercaptides are used as a close analogue for 2-((Butylthioxostannyl)thio)ethanol.

Table 1: Thermal Stability Performance

Performance MetricTest MethodButyltin Mercaptide StabilizerLead-Based Stabilizer (e.g., TBLS, Lead Stearate)Key Insights & Causality
Dynamic Thermal Stability Time (180°C) Torque Rheometry> 20 minutes[3]10 - 18 minutes[3]The dual-action mechanism of organotins, especially the substitution of labile chlorines, provides a longer window of stability under the high shear and heat of processing.[11]
Static Oven Aging (180°C) - Time to Severe Discoloration ASTM D2115> 90 minutes60 - 75 minutesOrganotins provide superior initial color hold and resist yellowing for longer periods due to the prevention of polyene formation.[4]
Yellowness Index (YI) after 60 mins at 180°C ASTM D1925~ 20 - 30[9]~ 40 - 60[4]Lead stabilizers are less effective at preventing the initial formation of short polyene chains, leading to a more rapid increase in yellowness.[4]
Typical Dosage (phr) Formulation0.3 - 1.5 phr[12]2.0 - 5.0 phrThe high efficiency of the organotin mechanism allows for effective stabilization at significantly lower concentrations, which can partially offset its higher per-kilogram cost.[12]

Table 2: Weathering and Long-Term Durability

Performance MetricTest MethodButyltin Mercaptide StabilizerLead-Based Stabilizer (e.g., TBLS, Lead Stearate)Key Insights & Causality
Color Change (ΔE) after 2000 hrs QUV ISO 4892-3Lower ΔE (Better Color Retention)Higher ΔE (More Significant Fading/Chalking)Organotin systems, especially when formulated with other UV absorbers, offer better protection against photo-oxidation, preserving the original color.[13]
Gloss Retention after 2000 hrs QUV ASTM D523> 80%50 - 70%Lead stabilizers can contribute to surface chalking upon weathering as lead chlorides are formed and the surface degrades, leading to a loss of gloss.[14]
Impact Strength Retention after Weathering ISO 179High Retention (>90%)Moderate Retention (~70-85%)The superior protection of the PVC matrix by organotins helps to better maintain the polymer's molecular weight and mechanical integrity during UV exposure.[6][15]
Sulfide Staining Resistance VisualExcellentPoorLead stabilizers react with sulfur compounds in the environment to form black lead sulfide, causing dark stains. Organotins are not susceptible to this issue.[12]

Experimental Protocols for Performance Validation

To ensure objective and reproducible comparisons, standardized testing methodologies are critical. Below are detailed protocols for two key performance evaluation tests.

Protocol 1: Static Thermal Stability via Oven Aging (ASTM D2115)

This test evaluates the resistance of a PVC compound to discoloration when exposed to a constant elevated temperature over time.

Objective: To determine the relative thermal stability by observing the time to initial and final discoloration.

Materials & Equipment:

  • Forced-air circulation oven with precise temperature control (±1°C).

  • Two-roll mill for sample preparation.

  • Compression molder.

  • Colorimeter or spectrophotometer (for quantitative analysis) or a standard color chart (for visual assessment).

  • Timer.

  • PVC resin, plasticizer, lubricant, and the stabilizers to be tested.

Workflow Diagram:

G start Start formulate 1. Formulate PVC Compounds (Control, Organotin, Lead) start->formulate mill 2. Mill Compounds on Two-Roll Mill (e.g., 165°C for 5 mins) formulate->mill mold 3. Compression Mold Sheets (e.g., 1mm thickness) mill->mold cut 4. Cut Test Specimens (e.g., 25mm x 25mm) mold->cut oven 5. Place Specimens in Pre-heated Oven (e.g., 180°C) cut->oven remove 6. Remove Specimens at Intervals (e.g., every 15 mins) oven->remove remove->oven Continue until final time point assess 7. Assess Color Change (Visually or with Colorimeter) remove->assess record 8. Record Time to Initial Yellowing and Severe Discoloration assess->record end End record->end

Workflow for ASTM D2115 Oven Aging Test.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare separate, identical PVC formulations, each containing a precise loading (e.g., 2.0 phr) of the stabilizer to be tested (one with 2-((Butylthioxostannyl)thio)ethanol, one with the lead stabilizer, and a control with no stabilizer).

    • Homogenize each formulation on a two-roll mill at a controlled temperature (e.g., 165°C) for a set time (e.g., 5 minutes) to form a uniform sheet.

    • Compression mold the milled sheets into plaques of a consistent thickness (e.g., 1.0 ± 0.1 mm).

    • Cut the plaques into uniform test specimens (e.g., 25 mm x 25 mm).

  • Oven Exposure:

    • Preheat the forced-air oven to the desired test temperature (e.g., 180°C).

    • Place the specimens on a wire rack inside the oven, ensuring they do not touch each other.

  • Evaluation:

    • Start the timer. At regular intervals (e.g., every 15 minutes), remove one specimen from each formulation set.

    • Mount the removed specimens on a chart in chronological order.

    • Visually compare the color of the aged specimens against an unexposed control. Record the time at which the first perceptible color change (yellowing) occurs.

    • Continue the test until the samples are severely degraded (dark brown or black). Record this as the time to final discoloration.

    • For quantitative analysis, measure the Yellowness Index (YI) of each removed specimen using a colorimeter according to ASTM D1925.[16]

Interpretation: A longer time to initial and final discoloration indicates superior static thermal stability. A lower Yellowness Index at each time point signifies better color-holding performance.

Protocol 2: Accelerated Weathering (QUV Testing) (ISO 4892-3, Cycle 1)

This test simulates the damaging effects of outdoor weathering, specifically sunlight and moisture, to evaluate the long-term durability of the PVC compounds.

Objective: To compare the resistance of stabilized PVC compounds to color change, gloss loss, and degradation of mechanical properties after exposure to accelerated UV radiation and condensation cycles.

Materials & Equipment:

  • QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.

  • Glossmeter.

  • Colorimeter/Spectrophotometer.

  • Universal Testing Machine (for tensile testing) or Impact Tester.

  • Prepared PVC plaques (as in Protocol 1).

Workflow Diagram:

G start Start prepare 1. Prepare PVC Plaques (Control, Organotin, Lead) start->prepare initial_measure 2. Measure Initial Properties (Color [ΔE], Gloss, Impact Strength) prepare->initial_measure mount 3. Mount Plaques in QUV Tester initial_measure->mount run_cycle 4. Run ISO 4892-3, Cycle 1 (8h UV at 60°C, 4h Condensation at 50°C) mount->run_cycle interval_measure 5. At Intervals (e.g., 500 hrs), Remove Samples and Re-measure Properties run_cycle->interval_measure interval_measure->run_cycle Continue until total exposure time is reached compare 6. Compare Weathered vs. Initial Properties interval_measure->compare end End compare->end

Workflow for ISO 4892-3 Accelerated Weathering Test.

Step-by-Step Methodology:

  • Initial Characterization:

    • Using the prepared PVC plaques, measure and record the initial color (CIE Lab* values), gloss (at 60°), and a key mechanical property like notched Izod impact strength (ISO 179). These are your baseline (T=0) values.

  • QUV Exposure:

    • Mount the plaques in the sample holders of the QUV tester.

    • Program the machine to run ISO 4892-3, Cycle 1:

      • UV Cycle: 8 hours of irradiation using UVA-340 lamps at an irradiance of 0.76 W/m²/nm at 340 nm, with a black panel temperature of 60°C.

      • Condensation Cycle: 4 hours of dark condensation with a black panel temperature of 50°C.

    • Run the test for a predetermined duration (e.g., 2000 hours).

  • Periodic Evaluation:

    • At specified intervals (e.g., every 500 hours), remove the samples for evaluation.

    • Measure the color and calculate the total color difference (ΔE*) relative to the initial readings.

    • Measure the gloss and calculate the percent gloss retention.

    • Perform impact testing on weathered specimens to determine the retained impact strength.

Interpretation: A lower ΔE* value indicates better color stability. Higher percentage gloss retention signifies superior surface durability and resistance to chalking. A higher percentage of retained impact strength indicates better preservation of the polymer's mechanical integrity.

Conclusion and Recommendation

The selection of a PVC stabilizer is a multifaceted decision that extends beyond simple thermal protection. While lead-based stabilizers have a proven track record of providing excellent long-term heat stability at a low cost, their significant drawbacks cannot be overlooked.[3] The toxicity of lead, environmental contamination risks, and susceptibility to sulfide staining are major liabilities in a world increasingly focused on safety and sustainability.[2]

2-((Butylthioxostannyl)thio)ethanol , as a representative of the organotin mercaptide class, offers a demonstrably superior performance profile in several critical areas. Its dual-action mechanism provides a longer processing window, exceptional initial color hold, and results in products with high clarity and transparency.[8] Furthermore, the data indicates superior long-term durability under weathering conditions, with better retention of color, gloss, and mechanical properties.[4][15]

For applications in the research, scientific, and drug development sectors—where material purity, lot-to-lot consistency, and the absence of heavy metal leachables are non-negotiable—the technical advantages of organotin stabilizers are compelling. While the initial material cost is higher, the lower dosage requirements and the enhanced performance and longevity of the final product often provide a superior overall value proposition.[12] For any new formulation or application, it is strongly recommended that the experimental protocols outlined in this guide be performed to validate the performance of the chosen stabilizer system under conditions that closely mimic the intended processing and end-use environments.

References

  • Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. (2021). Polymers (Basel).
  • Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. (2021). PubMed.
  • Comparison and Advantages of Methyl Tin Mercaptide and Various PVC He
  • Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin. (2011). BioResources.
  • Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023).
  • Thermal stabilizers for poly(vinyl chloride): A review. (2011). Academic Journals.
  • Arkis, E. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace.
  • Heat Stabilizers for PVC: A Comprehensive Guide. (n.d.). Goldstab Organics.
  • Lead-Free PVC Compounds vs. Traditional PVC: What's the Difference? (2024). Custom Window Designs.
  • ASTM D1925 - Yellowness - Plastics. (n.d.). IDES.
  • Long-Term Impact Of Lead Stabilizers In PVC Products. (2025). TLD Vietnam.
  • The Critical Role of PVC Stabilizers in Plastic Window and Door Profiles. (2025). Plastics Info.
  • How PVC Stabilizers Enhance Window & Door Profiles. (2025). Faith Industries Ltd.
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  • 2-[(Butylthioxostannyl)Thio]Ethanol 84864-54-0 wiki. (n.d.). GuideChem.
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Boosting PVC performance with Organotin stabilizers. (2024).
  • Trends and prospects for thermal stabilizers in polyvinyl chloride. (n.d.). UQ eSpace.
  • Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
  • Effects of Weathering and Formulation on the Properties of Vinyl Siding. (2024).
  • Synthesis and characteriz
  • Accelerating Plasticizer Migration Testing in PVC with Q-Lab's QUV. (n.d.). Q-Lab.
  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. (n.d.). Journal of Applied Sciences.
  • Surface Chalking upon Weathering of Dark-Colored PVC Articles and Relevant Stabilizers. (2024). Polymers.
  • 84864-54-0, 2-[(Butylthioxostannyl)thio]ethanol Formula. (n.d.). ECHEMI.
  • 2-Thiopheneethanol(5402-55-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Accelerated and Natural weathering of Rigid PVC. (n.d.). FP-Pigments.

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A Senior Application Scientist's Guide to Analytical Validation for Organotin Detection Methods

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of organotin compounds are paramount. These compounds, utilized in a range of industrial applications, are recognized for their potential toxicity, making their presence, even at trace levels, a significant concern.[1][2][3] This guide provides an in-depth comparison of analytical validation methods for organotin detection, grounded in scientific principles and field-proven insights. It is designed to empower you with the knowledge to select and validate methods that are not only compliant with rigorous standards but are also fit for your specific purpose.

The Analytical Challenge: Why Robust Validation is Non-Negotiable

Organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are subject to stringent regulatory limits due to their adverse effects on both the environment and human health.[4][5] The complexity of matrices in which these compounds are found—from environmental samples like water and sediment to biological tissues and pharmaceutical excipients—presents a significant analytical challenge.[4] Therefore, a thoroughly validated analytical method is not merely a quality assurance step; it is a prerequisite for generating reliable and defensible data.

The validation process, as outlined by international standards like ISO/IEC 17025 and guidelines from bodies such as Eurachem, provides objective evidence that an analytical method is suitable for its intended use.[6][7][8][9][10] This involves a systematic evaluation of the method's performance characteristics.

Core Analytical Techniques: A Comparative Overview

The principal techniques for the determination of organotin compounds are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12] Each possesses distinct advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds.[13] For organotin analysis, GC-MS offers high resolution and is considered a gold standard for its accuracy and reproducibility.[11][13] However, a critical consideration for GC-based methods is the necessity of derivatization. Organotin compounds in their native state are often not volatile enough for GC analysis.[11] This extra step can introduce variability and increase sample preparation time.[3][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly versatile and well-suited for the analysis of larger, polar, or thermally unstable molecules, which is often the case for organotin compounds.[13] A significant advantage of LC-MS is that it often circumvents the need for derivatization, simplifying sample preparation and potentially increasing throughput.[3][13][14]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): As a detector coupled with either GC or HPLC, ICP-MS offers exceptional sensitivity and is an elemental-specific detector.[12] This makes it highly selective for tin-containing compounds. Isotope dilution mass spectrometry (IDMS) can be employed with ICP-MS, a powerful calibration technique that can lead to greater precision and reduced measurement uncertainties.[12]

Key Validation Parameters: A Step-by-Step Protocol

The validation of an analytical method involves the assessment of several key performance characteristics. The following sections provide a detailed protocol for evaluating each of these critical parameters.

Selectivity and Specificity

The "Why": Selectivity ensures that the analytical signal is unequivocally from the target organotin compound and not from other components in the sample matrix. This is crucial to avoid false positives.

Experimental Protocol:

  • Blank Analysis: Analyze a minimum of five independent blank matrix samples (e.g., organotin-free water, sediment, or tissue). These should not produce any signal at the retention time of the target analytes.

  • Interference Study: Spike the blank matrix with potentially interfering substances that are expected to be present in the real samples. Analyze these spiked samples to ensure no co-elution or signal enhancement/suppression occurs.

  • Peak Purity Analysis (for LC-MS with PDA/DAD): If using a photodiode array detector, assess the peak purity of the analyte in a spiked sample to confirm that the peak is spectrally homogeneous.

Linearity and Working Range

The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response. The working range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

Experimental Protocol:

  • Calibration Standards: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Calibration Curve Construction: Analyze the calibration standards and plot the instrument response versus the known concentration.

  • Regression Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1 (typically >0.99).[2]

  • Residual Plot Analysis: Examine a plot of the residuals (the difference between the observed and predicted response) versus concentration. The residuals should be randomly distributed around zero, indicating a good fit of the linear model.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The "Why": The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[15] These parameters are critical for determining the method's suitability for trace-level analysis.

Experimental Protocol:

  • Signal-to-Noise Ratio: Analyze a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3 for the LOD and 10 for the LOQ.

  • Standard Deviation of the Blank: Analyze a minimum of ten independent blank samples. The LOD can be calculated as 3 times the standard deviation of the blank response, and the LOQ as 10 times the standard deviation.[16]

  • Standard Deviation of Low-Level Spikes: Spike a blank matrix at a low concentration and analyze it multiple times (n ≥ 7). The LOD and LOQ can be calculated from the standard deviation of these measurements.

Accuracy (Trueness)

The "Why": Accuracy refers to the closeness of the measured value to the true value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of the target organotin compound(s).[1] The measured concentration should fall within the certified range.

  • Spike Recovery: Spike a blank matrix with a known concentration of the analyte at three different levels (low, medium, and high) within the working range. Analyze the spiked samples and calculate the percent recovery. Recoveries are typically expected to be within 80-120%.[1][17]

Precision (Repeatability and Intermediate Precision)

The "Why": Precision describes the closeness of agreement between independent measurements of a sample. It is a measure of the random error.

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a spiked sample at a single concentration on the same day and with the same analyst and instrument. Calculate the relative standard deviation (RSD).

  • Intermediate Precision: Repeat the analysis of the spiked sample on at least two different days, with a different analyst or on a different instrument. Calculate the overall RSD. The acceptance criteria for RSD are typically <15-20% depending on the concentration level.

Comparative Performance Data

The following table summarizes typical performance characteristics for the determination of common organotin compounds using different analytical techniques. This data has been synthesized from various scientific studies and should be used as a general guide.[1][4][12][18][19]

Performance ParameterGC-MSLC-MS/MSGC-ICP-MS
LOD (ng/L in water) 0.1 - 100.5 - 200.01 - 1
LOQ (ng/L in water) 0.3 - 301.5 - 600.03 - 3
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (RSD) < 15%< 15%< 10%
Derivatization Required YesNoYes
Throughput ModerateHighModerate

Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

Sample Preparation Workflow for GC-MS Analysis

cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Clean-up cluster_analysis Analysis sample Sample (Water, Sediment, Biota) extraction Solvent Extraction (e.g., with tropolone) sample->extraction derivatization Derivatization (e.g., Grignard reagent or NaBEt4) extraction->derivatization cleanup Solid-Phase Extraction (SPE) or Florisil Clean-up derivatization->cleanup gcms GC-MS Analysis cleanup->gcms

Caption: Typical sample preparation workflow for organotin analysis by GC-MS.

Analytical Validation Logical Flow

cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting define_scope Define Scope & Acceptance Criteria selectivity Selectivity/ Specificity define_scope->selectivity linearity Linearity & Range define_scope->linearity lod_loq LOD & LOQ define_scope->lod_loq accuracy Accuracy (Trueness) define_scope->accuracy precision Precision (Repeatability & Intermediate) define_scope->precision data_analysis Data Analysis & Statistical Evaluation selectivity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Logical flow of the analytical method validation process.

Conclusion: Ensuring Data Integrity in Organotin Analysis

The selection and validation of an analytical method for organotin detection are critical for ensuring the integrity and reliability of scientific data. While GC-MS offers high resolution and is a well-established technique, the requirement for derivatization can be a drawback. LC-MS provides a powerful alternative, often with simplified sample preparation. For the utmost sensitivity and selectivity, coupling chromatography with ICP-MS is the preferred approach.

Ultimately, the choice of method will depend on the specific analytical requirements, including the matrix, the target organotin compounds, the required detection limits, and available instrumentation. Regardless of the chosen technique, a comprehensive validation study following the principles and protocols outlined in this guide is essential for any laboratory performing organotin analysis. This ensures not only compliance with regulatory standards but also confidence in the quality and defensibility of the generated data.

References

  • Eurachem. (2016). Eurachem guidance on validating analytical methods. Euroreference. Available from: [Link]

  • Mizuishi, K., & Horiguchi, S. (2000). Determination of organotin compounds in environmental samples. Journal of Health Science, 46(5), 349-359.
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  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Available from: [Link]

  • Valdersnes, S., Solli, B., Sele, V., & Julshamn, K. (2019). A Validated Routine Method for Butyltin Determination in Seafood by Gas Chromatography Inductively Coupled Plasma Isotope Dilution Mass Spectrometry. Journal of AOAC International, 102(1), 278–285. Available from: [Link]

  • Wahlen, R. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. LGC Limited. Available from: [Link]

  • U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
  • López-García, E., et al. (2023). Organotin compounds in seafood by ultrasonic assisted extraction and gas chromatography-triple quadrupole tandem mass spectrometry. Food Additives & Contaminants: Part A, 40(8), 1085-1097.
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  • Chiappini, S., et al. (2008). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Chemosphere, 74(3), 446-451.
  • David, F., et al. (2013). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union.
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  • Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Available from: [Link]

  • Eurachem. (2026). Eurachem Guides. Available from: [Link]

  • Quevauviller, P., & Donard, O. F. X. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 112-119.
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  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.
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  • Awofolu, O. R., & Fatoki, O. S. (2009). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 18(4), 543-552.
  • Wang, Y., et al. (2013). Determination of total tin and organotin compounds in shellfish by ICP-MS. Food Chemistry, 141(4), 4268-4273.
  • ISO-Cert. (2025). ISO 17025 Method Validation and Verification | complete Guide. Available from: [Link]

  • Owen, M. (2022). Investigating the Environmental Impact of Organotins.
  • U.S. Environmental Protection Agency. (2025). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available from: [Link]

  • Stanković, D. M., et al. (2021). Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. Journal of Process Management and New Technologies, 9(1-2), 1-8.
  • PerkinElmer. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS.
  • HBM4EU. (2018).
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  • Universal Journal of Pharmaceutical Research. (n.d.).
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  • Szpunar, J., et al. (2004). Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection. Analytical and Bioanalytical Chemistry, 378(5), 1364-1371.

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long-term aging studies of PVC with different organotin stabilizers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Long-Term Aging and Efficacy of Organotin Stabilizers in Polyvinyl Chloride (PVC)

As a Senior Application Scientist in polymer degradation and stabilization, I approach the thermal aging of Polyvinyl Chloride (PVC) not merely as a material failure issue, but as a complex kinetic challenge. At processing temperatures exceeding 160°C, unstabilized PVC undergoes autocatalytic dehydrochlorination. The elimination of hydrogen chloride (HCl) creates conjugated polyene sequences, leading to severe discoloration, structural embrittlement, and catastrophic loss of mechanical integrity[1].

To arrest this unzipping reaction, organotin compounds—specifically alkyltin mercaptides and carboxylates—are deployed as highly efficient primary heat stabilizers. This guide provides an objective, data-supported comparison of methyltin, butyltin, and octyltin stabilizers, detailing their mechanistic pathways and the self-validating experimental protocols required to evaluate their long-term aging performance.

Mechanistic Pathways of Organotin Stabilization

Organotin stabilizers (typically R2​SnX2​ or RSnX3​ , where R is an alkyl group and X is a ligand) do not merely mask degradation; they actively intervene in the polymer's degradation kinetics through a multi-modal mechanism[2][3]:

  • Ligand Exchange (Substitution): The fundamental mode of action involves the tetravalent tin atom coordinating with labile allylic or tertiary chlorine atoms on the PVC backbone. The organotin compound substitutes these highly unstable chlorine atoms with its own robust ligands (e.g., thioglycollate or carboxylate), effectively neutralizing the initiation sites for unzipping[3].

  • HCl Scavenging: As degradation initiates, organotins react aggressively with the evolved HCl gas to form alkyltin chlorides (e.g., R2​SnCl2​ ). This prevents the HCl from acting as an autocatalyst for further dehydrochlorination[1].

  • Diels-Alder Addition: Specific organotins, such as organotin maleates, undergo diene addition reactions with the conjugated double bonds of formed polyenes. This disrupts the conjugated system, effectively reversing discoloration (bleaching effect)[2].

  • Hydroperoxide Decomposition: Sulfur-containing organotins (mercaptides) provide a critical secondary antioxidant effect by decomposing hydroperoxides formed during thermo-oxidative aging, breaking the autoxidation chain[3][4].

Mechanism PVC Unstabilized PVC Chain (Labile Cl Sites) Heat Thermal/UV Stress (>160°C) PVC->Heat Degradation Dehydrochlorination (Unzipping Reaction) Heat->Degradation HCl HCl Evolution Degradation->HCl Polyene Conjugated Polyenes (Discoloration/Embrittlement) Degradation->Polyene HCl->Degradation Autocatalysis Organotin Organotin Stabilizer (R2SnX2) Substitution Ligand Exchange (Replaces Labile Cl) Organotin->Substitution Scavenging HCl Scavenging (Forms R2SnCl2) Organotin->Scavenging DielsAlder Diels-Alder Addition (Maleates) Organotin->DielsAlder Stabilized Stabilized Polymer Chain (Arrested Degradation) Substitution->Stabilized Prevents initiation Scavenging->HCl Neutralizes acid DielsAlder->Polyene Disrupts conjugation

Mechanistic pathways of PVC stabilization by organotin compounds.

Comparative Analysis: Methyltin vs. Butyltin vs. Octyltin

The efficacy of an organotin stabilizer is intrinsically linked to the steric profile of its alkyl group. The size of the alkyl group dictates the molecule's ability to approach and coordinate with the rigid PVC backbone[5].

  • Methyltin Stabilizers: Featuring the smallest alkyl group, methyltins exhibit minimal steric hindrance. This allows for rapid and highly efficient coordination with labile chloride atoms[5]. Consequently, methyltins provide unmatched long-term heat stability and require lower dosage levels. However, their lower molecular weight can result in higher volatility during extreme processing conditions[6].

  • Butyltin Stabilizers (e.g., DBTDL): The historical workhorse for rigid PVC. Butyltins offer a well-rounded balance of early color retention and long-term stability. Gel Permeation Chromatography (GPC) studies demonstrate that butyltins effectively maintain the molecular weight of PVC during early degradation by preventing oxidative crosslinking[7].

  • Octyltin Stabilizers: Characterized by bulky octyl groups, these stabilizers face higher steric hindrance, resulting in slightly lower long-term thermal stability compared to methyltins[5]. However, octyltins excel in providing brilliant early color hold and high transparency[6]. Crucially, their large molecular size minimizes leaching and migration, earning specific octyltin mercaptides FDA sanctioning for food-contact and medical applications[5].

Quantitative Performance Comparison
Stabilizer ClassAlkyl Chain LengthSteric HindranceEarly Color HoldLong-Term Heat StabilityVolatility / MigrationPrimary Application / Regulatory Focus
Methyltin Short (-CH3)LowGoodExcellent ModerateRigid profiles, high-temp extrusion[5][6]
Butyltin Medium (-C4H9)ModerateVery GoodGoodLowStandard rigid PVC, siding, pipes[5][7]
Octyltin Long (-C8H17)HighExcellent ModerateVery Low Food-contact films, medical tubing (FDA)[5][6]

Experimental Protocols for Long-Term Aging Studies

To objectively validate the performance of these stabilizers, we must employ a rigorous, self-validating experimental framework. The causality behind these specific tests is to isolate thermal degradation variables: colorimetry tracks macroscopic polyene formation, conductometry measures the exact kinetic rate of HCl release, and GPC reveals microscopic chain scission.

Workflow Prep Sample Preparation (PVC + Plasticizer + Organotin) Aging Accelerated Thermal Aging (180°C Convection Oven) Prep->Aging Color Colorimetric Analysis (Yellowness Index / ASTM D1925) Aging->Color Macroscopic Dehydro HCl Evolution Rate (Conductivity / Thermomat) Aging->Dehydro Kinetic GPC Molecular Weight Retention (GPC Analysis) Aging->GPC Microscopic

Self-validating experimental workflow for evaluating PVC long-term thermal aging.

Protocol 1: Static Heat Stability and Colorimetric Analysis

Rationale: This protocol evaluates the stabilizer's ability to prevent conjugated double bond formation under static thermal stress, simulating long-term environmental heat exposure.

  • Formulation & Compounding: Mill PVC resin (100 phr) with a primary plasticizer (e.g., DOP, 30 phr) and the selected organotin stabilizer (2.0 phr) on a two-roll mill at 160°C for 5 minutes to ensure homogeneous dispersion[1].

  • Sample Preparation: Press the milled sheet into uniform 1 mm thick plaques and cut into 15x15 mm test squares.

  • Thermal Aging: Place the samples on a rotating carriage inside a forced-air convection oven strictly maintained at 180°C. Causality: 180°C accelerates degradation to a measurable timeframe without causing immediate catastrophic charring.

  • Sampling & Quantification: Extract one sample every 10 minutes for a total of 120 minutes. Measure the Yellowness Index (YI) of each extracted sample using a UV-Vis spectrophotometer per ASTM D1925. Plot YI versus time to calculate the induction period (the plateau before rapid discoloration).

Protocol 2: Dynamic Dehydrochlorination Rate (Conductivity Method)

Rationale: Colorimetry is subjective to the specific polyene length; conductometry directly measures the rate of HCl evolution, explicitly validating the stabilizer's HCl scavenging capacity[1].

  • Apparatus Setup: Utilize a Metrohm Thermomat or equivalent PVC degradation apparatus.

  • Execution: Place 0.5 g of the milled PVC sample into the reaction vessel. Heat the vessel to 180°C under a constant flow of purified nitrogen gas (50 mL/min).

  • Absorption: Route the effluent nitrogen gas (carrying the evolved HCl) into a measuring cell containing 50 mL of deionized water.

  • Monitoring: Continuously monitor the electrical conductivity of the water. The induction time ( tind​ ) is precisely defined as the time taken for the conductivity to reach a pre-defined threshold (e.g., 50 µS/cm). A longer tind​ indicates superior HCl scavenging efficiency.

Protocol 3: Molecular Weight Retention via GPC

Rationale: Macroscopic embrittlement is a direct consequence of microscopic chain scission and crosslinking. GPC assesses the structural preservation of the polymer backbone[7].

  • Extraction: Dissolve the aged PVC samples (extracted at t=60 min from Protocol 1) in tetrahydrofuran (THF) at a concentration of 2 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter. Causality: This removes insoluble crosslinked microgels that could damage the GPC columns, while also providing a qualitative measure of crosslinking severity.

  • Analysis: Inject the filtrate into a Gel Permeation Chromatograph equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

  • Evaluation: Compare the number-average molecular weight ( Mn​ ) and weight-average molecular weight ( Mw​ ) against unstabilized controls. Stabilized PVC will show a constant Mn​ during the induction period, whereas unstabilized PVC will show an immediate decrease due to chain scission[7].

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Organotin Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of environmental monitoring, food safety, and pharmaceutical development, the accurate quantification of organotin compounds is of paramount importance due to their established toxicity. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the primary analytical methodologies for organotin speciation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed to empower you with the technical insights and practical data necessary to select and validate the most appropriate analytical strategy for your research.

The Analytical Imperative: Why Cross-Validation Matters

The toxicity of organotin compounds is intrinsically linked to their structure, specifically the number and nature of the organic groups bonded to the tin atom. For instance, tributyltin (TBT) is significantly more toxic than its degradation products, dibutyltin (DBT) and monobutyltin (MBT). Consequently, analytical methods must not only detect the presence of tin but also differentiate between its various organometallic forms—a process known as speciation.

Cross-validation of analytical results, particularly when employing fundamentally different techniques like GC-MS and LC-MS/MS, is a cornerstone of robust data generation. It serves to:

  • Confirm Accuracy: Independent verification of results builds confidence in the reported concentrations of organotin species.

  • Identify Method-Specific Biases: Each technique possesses inherent strengths and weaknesses. Cross-validation can reveal biases related to sample preparation, derivatization efficiency, or matrix effects that might otherwise go unnoticed.

  • Enhance Method Robustness: By understanding the performance characteristics of different methods, laboratories can develop more rugged and reliable analytical workflows.

This guide will dissect the two principal analytical workflows, providing a comparative analysis of their performance and detailed experimental protocols to support your in-house validation efforts.

The Contenders: A Tale of Two Techniques

The two most powerful and widely adopted techniques for organotin speciation analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both typically coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-based methods have long been the standard for organotin analysis.[1] The high resolving power of capillary GC columns allows for excellent separation of different organotin species. However, a key challenge with GC analysis is that most organotin compounds are polar and non-volatile, necessitating a derivatization step to convert them into more volatile forms suitable for gas-phase separation.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Challenger

LC-MS/MS has emerged as a powerful alternative that circumvents the need for derivatization, thereby simplifying sample preparation and reducing analysis time.[2] This technique separates organotin compounds in their native, ionic form in the liquid phase before detection by tandem mass spectrometry.

Head-to-Head Comparison: Performance Metrics

A direct comparison of GC- and LC-based methods reveals distinct advantages and trade-offs for each. The following table summarizes key performance parameters based on published studies.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Derivatization Required (e.g., ethylation, pentylation)[1]Not required[2]Derivatization adds time, complexity, and potential for incomplete reactions or analyte loss.
Number of Separable Compounds High (e.g., 10-12 compounds in a single run)[3]Moderate (e.g., 5-6 compounds in a single run)[3]GC offers broader screening capabilities for a larger number of organotin species in one analysis.
Analysis Time (Injection-to-Injection) Longer (due to temperature programming)[3]Shorter (~40% shorter than GC)[3]LC-MS/MS offers higher sample throughput.
Cost per Sample Higher (due to derivatizing agent cost)[3]Lower[3]The cost of derivatizing agents for GC can be a significant factor in high-throughput laboratories.
Limit of Quantitation (LOQ) Generally lower (sub-ng/L to low ng/L)[4]Slightly higher but still very sensitive (ng/L range)[2]Both techniques offer excellent sensitivity, often exceeding regulatory requirements.
Precision (%RSD) Excellent (<10% for most compounds)[4]Excellent (<20% for most compounds)Both methods demonstrate high precision when properly validated.
Accuracy (Recovery) Good to excellent (typically 70-120%)[4]Good to excellent (typically 70-120%)Accuracy is highly dependent on the matrix and the effectiveness of the sample preparation.

Experimental Protocols: A Step-by-Step Guide

To facilitate a practical understanding of these methodologies, detailed, step-by-step protocols for the analysis of organotins in a common matrix, such as sediment or biological tissue, are provided below. These are generalized protocols and may require optimization for specific sample types and instrumentation.

Protocol 1: Organotin Analysis by GC-MS (Based on ISO 17353 and ISO 23161 Principles)

This protocol outlines the analysis of organotins in a solid matrix (e.g., sediment, soil, or biological tissue) using a GC-MS system following derivatization.[1][5][6]

1. Sample Preparation and Extraction

  • Objective: To extract the organotin compounds from the solid matrix into a liquid phase.

  • Procedure:

    • Weigh approximately 1-5 g of homogenized sample into a centrifuge tube.

    • Add an appropriate internal standard solution (e.g., tripropyltin).

    • Add 10 mL of an extraction solvent, typically a mixture of a non-polar solvent (e.g., hexane or toluene) and a complexing agent (e.g., tropolone) in an acidic medium (e.g., acetic acid or hydrochloric acid).[6]

    • Vortex or shake vigorously for 30-60 minutes.

    • Centrifuge at a sufficient speed to separate the solid and liquid phases.

    • Carefully transfer the supernatant (the liquid extract) to a clean tube.

2. Derivatization (Ethylation)

  • Objective: To convert the polar organotin compounds into volatile ethylated derivatives.

  • Procedure:

    • To the liquid extract, add a buffering agent to adjust the pH to approximately 4-5.

    • Add a solution of sodium tetraethylborate (NaBEt₄), a common ethylating agent.[7]

    • Vortex or shake for 30 minutes to allow the derivatization reaction to complete.

    • Allow the phases to separate. The ethylated organotins will partition into the organic layer.

3. Clean-up

  • Objective: To remove co-extracted matrix components that may interfere with the GC-MS analysis.

  • Procedure:

    • Pass the organic extract through a silica gel or Florisil solid-phase extraction (SPE) cartridge.

    • Elute the derivatized organotins with a suitable solvent (e.g., hexane).

    • Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Objective: To separate, identify, and quantify the ethylated organotin compounds.

  • Procedure:

    • Inject 1-2 µL of the final extract into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector: Splitless mode.

      • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up to 280°C.

    • Mass Spectrometer Conditions:

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each ethylated organotin compound.

Protocol 2: Organotin Analysis by LC-MS/MS (Based on EPA Method 8323)

This protocol describes the direct analysis of organotins in a water or biological tissue extract without derivatization.[8]

1. Sample Preparation and Extraction

  • Objective: To extract the organotin compounds from the matrix.

  • For Water Samples:

    • Acidify the water sample (e.g., to pH 2 with HCl).

    • Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Elute the organotins from the SPE cartridge with a suitable solvent (e.g., methanol).

  • For Biological Tissue Samples:

    • Homogenize the tissue sample.

    • Extract with a solvent mixture such as hexane containing acetic acid and tropolone.[8]

    • Centrifuge and collect the supernatant.

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify the organotin compounds.

  • Procedure:

    • Inject an aliquot of the extract into the LC-MS/MS system.

    • Liquid Chromatograph Conditions:

      • Column: A reverse-phase C18 column.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Tandem Mass Spectrometer Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each organotin compound.

Visualizing the Workflows

To further clarify the distinct processes, the following diagrams illustrate the analytical workflows for GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up cluster_analysis Analysis Sample Solid Sample (Sediment/Tissue) Extraction Solvent Extraction Sample->Extraction Derivatization Ethylation (NaBEt₄) Extraction->Derivatization Cleanup SPE Clean-up Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMSMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Liquid or Solid Sample Extraction_LC Extraction (LLE or SPE) Sample_LC->Extraction_LC LCMSMS LC-MS/MS Analysis Extraction_LC->LCMSMS

Caption: LC-MS/MS workflow for organotin analysis.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the speciation analysis of organotin compounds. The choice between them should be guided by the specific requirements of the analytical task.

  • GC-MS remains an excellent choice for comprehensive screening of a wide range of organotin compounds in a single run, especially when the highest sensitivity is required. However, the necessity of derivatization increases sample preparation time and complexity.

  • LC-MS/MS offers a more streamlined and higher-throughput approach by eliminating the derivatization step. This makes it particularly well-suited for routine monitoring of a defined set of target organotins.

For a robust cross-validation of analytical results, it is recommended to analyze a subset of samples by both GC-MS and LC-MS/MS. A statistically significant agreement between the two methods, as has been demonstrated for TBT in sediment, provides strong evidence for the accuracy and reliability of the data. The use of certified reference materials (CRMs) is also crucial for validating the accuracy of any analytical method for organotin analysis.

By understanding the principles, performance characteristics, and practical workflows of both GC-MS and LC-MS/MS, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate methodology for their specific needs, ensuring data of the highest quality and integrity.

References

  • Current time information in Adams County, US. (n.d.).
  • EN ISO 17353:2005 - Water quality — Determination of selected organotin compounds — Gas-chromatographic method. (2005). iTeh Standards. Retrieved from [Link]

  • ISO 17353:2004 - Water quality — Determination of selected organotin compounds — Gas-chromatographic method. (2004). EVS. Retrieved from [Link]

  • Determination of Selected Organotin Compounds in Liquids by GCMS. (2022). Retrieved from [Link]

  • Organotin analysis. (2022). BCP Instruments. Retrieved from [Link]

  • ISO 23161:2018 - Soil quality — Determination of selected organotin compounds — Gas-chromatographic method. (2018). ISO. Retrieved from [Link]

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. (n.d.). AB SCIEX. Retrieved from [Link]

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. (2015). RSC Publishing. Retrieved from [Link]

  • Organotins in Sediment/Soil by GC with MS Detection. (2021). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (n.d.). LabRulez. Retrieved from [Link]

  • Tang, C. H., & Wang, W. H. (2007). Optimization of an analytical method for determining organotin compounds in fish tissue by base-hydrolysis pretreatment and simultaneous ethylation-extraction procedures. Analytica Chimica Acta, 581(2), 370–376. Retrieved from [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EVS-EN ISO 23161:2018 - Soil quality - Determination of selected organotin compounds - Gas-chromatographic method. (2018). EVS. Retrieved from [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (n.d.). ScienceDirect. Retrieved from [Link]

  • Organotins in Water by GC with MS Detection. (2021). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. (n.d.). LabRulez. Retrieved from [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent. Retrieved from [Link]

  • Mizuishi, K. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences, 16(4), 349-359. Retrieved from [Link]

  • Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. (n.d.). EURL-Pesticides. Retrieved from [Link]

  • Organotins Analysis. (n.d.). Eurofins Australia. Retrieved from [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019). RSC Publishing. Retrieved from [Link]

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